SMD-3040 formate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H68N10O7S |
|---|---|
Molecular Weight |
989.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid |
InChI |
InChI=1S/C52H66N10O5S.CH2O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;2-1-3/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);1H,(H,2,3)/t31-,33?,36?,39+,43-,46+;/m0./s1 |
InChI Key |
DUWGTPOISUBHLE-SIBBLWDESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC Approach to Synthetic Lethality: An In-depth Technical Guide to the Mechanism of Action of SMD-3040 Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SMD-3040 formate, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. By leveraging the principles of synthetic lethality, SMD-3040 shows significant promise in the treatment of SMARCA4-deficient cancers.
Core Mechanism: Targeted Protein Degradation
SMD-3040 operates as a heterobifunctional molecule, simultaneously binding to the target protein, SMARCA2, and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein from the cell.
The key components of SMD-3040 are a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]
Below is a diagram illustrating the signaling pathway of SMD-3040's mechanism of action.
Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.
Synthetic Lethality in SMARCA4-Deficient Cancers
SMARCA2 and SMARCA4 are two mutually exclusive ATP-dependent helicases that are catalytic subunits of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on SMARCA2 for survival. The selective degradation of SMARCA2 by SMD-3040 in these SMARCA4-deficient tumors leads to cell death, a concept known as synthetic lethality.[5]
The following diagram illustrates the principle of synthetic lethality exploited by SMD-3040.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
SMD-3040: A Technical Guide to a Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SMD-3040, a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. By leveraging the Proteolysis Targeting Chimera (PROTAC) technology, SMD-3040 presents a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 gene, exploiting the principle of synthetic lethality.
Core Mechanism of Action: PROTAC-Mediated Degradation
SMD-3040 is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of SMARCA2. It is comprised of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This trimolecular complex formation facilitates the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.
dot
Caption: Mechanism of Action of SMD-3040 as a SMARCA2 PROTAC Degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data for SMD-3040, demonstrating its potency, selectivity, and anti-proliferative effects in relevant cancer cell lines.
Table 1: In Vitro Degradation Potency and Selectivity
| Parameter | Cell Line | SMARCA2 | SMARCA4 | Reference |
| DC₅₀ | Hela | 12 nM | >1000 nM | [2][3] |
| SK-Mel-5 | 20 nM | - | [2][4] | |
| SK-Mel-28 | 35 nM | No significant degradation up to 1000 nM | [2][3][4] | |
| Dₘₐₓ | Hela | 91% | 44% | [2][3] |
| SK-Mel-28 | 98% | 24% | [3] |
Table 2: Anti-proliferative Activity in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (7-day treatment) | Reference |
| SK-Mel-5 | Melanoma | 8.8 - 119 nM | [2][4] |
| H838 | Lung Cancer | 8.8 - 119 nM | [2][4] |
| A549 | Lung Cancer | 8.8 - 119 nM | [2][4] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Cancer Cell Line | Dosing Regimen | Outcome | Reference |
| Xenograft Mouse Model | SK-Mel-5 (SMARCA4-deficient) | 25-50 mg/kg, intravenous, twice weekly for two weeks | Effective tumor growth inhibition | [2][4] |
| Xenograft Mouse Model | Two different SMARCA4-deficient xenograft models | 25-50 mg/kg, intravenous, twice weekly for two weeks | Strong tumor growth inhibition, well-tolerated | [2][5][6] |
Signaling Pathway and Therapeutic Rationale
The therapeutic rationale for SMD-3040 is based on the concept of synthetic lethality. In cancers with an inactivating mutation of the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival.[6][7] By selectively degrading SMARCA2, SMD-3040 induces cell death specifically in these SMARCA4-deficient cancer cells, while having a much weaker effect on healthy cells where both SMARCA4 and SMARCA2 are functional.
dot
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer cells.
Experimental Workflow
The characterization of SMD-3040 follows a standard preclinical drug discovery workflow, beginning with in vitro assays to determine degradation potency and selectivity, followed by cell-based assays to assess functional consequences, and culminating in in vivo models to evaluate anti-tumor efficacy and tolerability.
dot
Caption: Experimental workflow for the evaluation of SMD-3040.
Experimental Protocols
Disclaimer: The following are high-level, generalized protocols based on standard laboratory techniques and information from publicly available sources. Specific reagents, concentrations, and incubation times may vary and should be optimized for individual experimental setups.
SMARCA2 Degradation Assessment (HiBit Assay and Western Blot)
1. Cell Culture and Treatment:
-
Culture SMARCA4-deficient (e.g., SK-Mel-5) and wild-type (e.g., HeLa, SK-Mel-28) cell lines in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of SMD-3040 (e.g., 0-1000 nM) for various time points (e.g., 1-48 hours).
2. HiBit Lytic Degradation Assay (for DC₅₀ and Dₘₐₓ determination):
-
This assay requires cells endogenously tagged with the HiBit peptide.
-
After treatment, lyse the cells and add the LgBiT protein and substrate.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of remaining HiBit-tagged SMARCA2.
-
Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) from the dose-response curve.
3. Western Blot Analysis (for selectivity and confirmation):
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of degradation relative to the loading control.
Cell Growth Inhibition Assay (e.g., MTT or CellTiter-Glo)
1. Cell Seeding and Treatment:
-
Seed SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) in 96-well plates.
-
Treat with a range of SMD-3040 concentrations.
2. Incubation:
-
Incubate the plates for an extended period (e.g., 7 days) to assess the impact on cell proliferation.
3. Viability Measurement:
-
Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Alternatively, use a luminescent-based assay like CellTiter-Glo, which measures ATP levels.
-
Read the absorbance or luminescence on a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Xenograft Mouse Model
1. Animal Husbandry:
-
Use immunocompromised mice (e.g., athymic nude mice).
-
Allow for an acclimatization period before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of SMARCA4-deficient human cancer cells (e.g., SK-Mel-5) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment:
-
Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups.
-
Administer SMD-3040 (e.g., 25-50 mg/kg) via intravenous injection, typically on a schedule such as twice weekly for a set duration (e.g., two weeks).
4. Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of SMARCA2 degradation via Western blot or immunohistochemistry).
-
Evaluate treatment tolerability based on changes in body weight and any observed clinical signs of toxicity.
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. ijpbs.com [ijpbs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
The Role of SMD-3040 Formate in SMARCA4-Deficient Cancers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex, is frequently inactivated in a range of aggressive cancers, leading to a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target. SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the evaluation of this compound in the context of SMARCA4-deficient malignancies.
Introduction: The Synthetic Lethality of SMARCA4 and SMARCA2
The SWI/SNF complex is a key regulator of gene expression through its role in chromatin remodeling.[1] In cancers where the SMARCA4 subunit is lost or inactivated, the residual SWI/SNF complex becomes critically dependent on the homologous SMARCA2 subunit to maintain cellular function and survival.[2] This creates a synthetic lethal vulnerability, where the targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death, while having a minimal impact on healthy cells with functional SMARCA4.[1][2]
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to selectively target SMARCA2 for degradation.[3][4] It consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6]
Quantitative Data on this compound
The following tables summarize the in vitro and in vivo activity of this compound in preclinical models of SMARCA4-deficient cancers.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 DC50 (nM) | Dmax (%) | GI50 (nM) (7 days) |
| Hela | Cervical Cancer | Wild-Type | - | - | - |
| SK-Mel-5 | Melanoma | Deficient | 20 | >90 | 8.8 - 119 |
| SK-Mel-28 | Melanoma | Wild-Type | 35 | >90 | - |
| H838 | Lung Cancer | Deficient | - | - | 8.8 - 119 |
| A549 | Lung Cancer | Deficient | - | - | 8.8 - 119 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition. Data compiled from multiple sources.[3][4][7]
Table 2: In Vivo Antitumor Efficacy of this compound in a SMARCA4-Deficient Melanoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Xenograft Mouse Model | Human Melanoma | 25-50 mg/kg this compound | Intravenous injection, twice weekly for two weeks | Effective inhibition of tumor growth.[3][4][7] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is centered on the principles of synthetic lethality and targeted protein degradation. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for SMARCA2 Degradation
Objective: To determine the dose-dependent degradation of SMARCA2 in cells treated with this compound and to calculate the DC50 and Dmax values.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize SMARCA2 levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines and determine the GI50 value.
Materials:
-
SMARCA4-deficient and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plate for the desired duration (e.g., 7 days).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model of SMARCA4-deficient cancer.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
SMARCA4-deficient cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound or vehicle according to the specified dose and schedule (e.g., intravenous injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tumor tissues can be processed for further analysis, such as immunohistochemistry for SMARCA2 levels.
Conclusion
This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by leveraging the synthetic lethal relationship between SMARCA4 and SMARCA2. Its potent and selective degradation of SMARCA2 leads to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo. The experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on targeted protein degraders and the treatment of SWI/SNF-mutated cancers. Further investigation into the clinical efficacy and safety of this compound and similar SMARCA2 degraders is warranted.
References
- 1. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMD-3040 - Immunomart [immunomart.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Development of SMD-3040 Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 formate is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SMD-3040. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the preclinical evaluation of this compound. The guide includes a summary of all quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The synthetic lethality approach to cancer therapy has emerged as a promising strategy, particularly for targeting cancers with specific genetic alterations. Tumors with loss-of-function mutations in the SMARCA4 gene, a key component of the SWI/SNF chromatin remodeling complex, have been shown to be dependent on its paralog, SMARCA2, for survival. This dependency makes SMARCA2 a compelling therapeutic target in SMARCA4-deficient cancers.[1][2]
SMD-3040 was developed as a heterobifunctional PROTAC that selectively targets SMARCA2 for degradation.[3] PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. SMD-3040 consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This targeted protein degradation approach offers a novel therapeutic modality for treating SMARCA4-deficient tumors, such as certain types of melanoma and non-small cell lung cancer.[2][3]
Mechanism of Action
SMD-3040 functions by hijacking the cell's natural protein disposal system to eliminate the SMARCA2 protein. The molecule's two key ligands work in concert: one binds to the bromodomain of SMARCA2, and the other binds to the VHL E3 ubiquitin ligase. This binding event forms a ternary complex between SMARCA2, SMD-3040, and VHL. The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. Poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the SMARCA2 protein. This selective degradation of SMARCA2 in SMARCA4-deficient cancer cells is designed to induce cell death.
Caption: Mechanism of Action of SMD-3040.
Quantitative Data Summary
The following tables summarize the in vitro degradation potency, cell growth inhibition, and in vivo antitumor efficacy of this compound.
Table 1: In Vitro Degradation of SMARCA2 by SMD-3040
| Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| HeLa (SMARCA4 WT) | 12 | 91 | HiBiT Assay |
| SK-Mel-5 (SMARCA4-/-) | 20 | >90 | Western Blot |
| SK-Mel-28 (SMARCA4 WT) | 35 | >90 | Western Blot |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Cell Growth Inhibition by SMD-3040 (7-day treatment)
| Cell Line | Cancer Type | SMARCA4 Status | GI50 (nM) |
| SK-Mel-5 | Melanoma | Deficient | 8.8 |
| H838 | NSCLC | Deficient | 119 |
| A549 | NSCLC | Deficient | Not specified |
| HeLa | Cervical Cancer | Wild-type | >1000 |
| SK-Mel-28 | Melanoma | Wild-type | >1000 |
GI50: Half-maximal growth inhibition concentration. NSCLC: Non-small cell lung cancer.
Table 3: In Vivo Antitumor Activity of SMD-3040 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| SK-Mel-5 | Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Significant inhibition |
| H838 | NSCLC | 25-50 mg/kg, IV, twice weekly for 2 weeks | Significant inhibition |
IV: Intravenous.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HiBiT-Based Protein Degradation Assay
This assay was used to quantify the degradation of SMARCA2 in cells.
-
Cell Culture and Transfection: HeLa cells were cultured in DMEM supplemented with 10% FBS. Cells were transfected with a plasmid encoding for SMARCA2 fused to the HiBiT tag using a suitable transfection reagent.
-
Compound Treatment: Transfected cells were seeded in 96-well plates and treated with various concentrations of SMD-3040 for 24 hours.
-
Lysis and Detection: The Nano-Glo® HiBiT® Lytic Detection System (Promega) was used according to the manufacturer's protocol. Briefly, the lytic reagent containing the LgBiT protein and furimazine substrate was added to the cells.
-
Data Analysis: Luminescence was measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged SMARCA2. DC50 and Dmax values were calculated using non-linear regression analysis.
Western Blotting for Protein Degradation
This method was used to visualize and quantify the degradation of endogenous SMARCA2.
-
Cell Culture and Treatment: SK-Mel-5 and SK-Mel-28 cells were cultured in appropriate media and treated with a concentration range of SMD-3040 for 24 hours.[6]
-
Protein Extraction: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities were quantified using densitometry software. The level of SMARCA2 was normalized to the loading control.
Cell Viability Assay
This assay was performed to determine the effect of SMD-3040 on the growth of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., SK-Mel-5, H838, A549, HeLa, SK-Mel-28) were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, they were treated with a serial dilution of SMD-3040 for 7 days.
-
Viability Assessment: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo® (Promega) or AlamarBlue™.
-
Data Analysis: The luminescence or fluorescence signal, which correlates with the number of viable cells, was measured. The GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
These studies were conducted to evaluate the antitumor efficacy of SMD-3040 in a living organism.
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID or nude mice) were used.
-
Tumor Implantation: SK-Mel-5 or H838 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. SMD-3040 was administered intravenously at doses of 25-50 mg/kg, twice weekly for two weeks.[6]
-
Tumor Growth Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a potent and selective SMARCA2 degrader that demonstrates significant antitumor activity in preclinical models of SMARCA4-deficient cancers.[2][3] Its mechanism of action, leveraging the ubiquitin-proteasome system to eliminate SMARCA2, represents a promising therapeutic strategy. The data presented in this guide highlight the potential of SMD-3040 as a novel therapeutic agent. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in human cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [worldwide.promega.com]
- 5. Nano-Glo® HiBiT Extracellular Detection System Protocol [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
The Targeted Degradation of SMARCA2 by SMD-3040 Formate: A Technical Guide to its Impact on Chromatin Remodeling Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on cancer cells, and the broader implications of targeted SMARCA2 degradation on the integrity and function of chromatin remodeling complexes. Detailed experimental protocols for key assays and visual representations of the underlying biological pathways are included to facilitate further research and drug development in this area.
Introduction to SMARCA2 and Chromatin Remodeling
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin. This allows for the modulation of DNA accessibility to transcription factors and other regulatory proteins. The catalytic core of the SWI/SNF complex is driven by one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (BRM). While both are highly homologous, they can have distinct and sometimes redundant functions.
In a significant portion of human cancers, the SMARCA4 gene is inactivated through mutations, leading to a dependency on the paralogous SMARCA2 for cell survival. This synthetic lethal relationship has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 deficiencies.
This compound: A Selective SMARCA2 Degrader
This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system to selectively eliminate the SMARCA2 protein. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2/4. This ternary complex formation facilitates the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between SMARCA2, SMD-3040, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to SMARCA2, leading to its degradation. The selective degradation of SMARCA2 in SMARCA4-deficient cancer cells is cytotoxic, leading to cell growth inhibition.
In-Depth Technical Guide: Initial Characterization of SMD-3040 Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 formate is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed utilizing Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4][5][6][7] As a heterobifunctional molecule, SMD-3040 functions by inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.[8] This technical guide provides a comprehensive overview of the initial characterization studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action
SMD-3040 is designed to target SMARCA2 for degradation. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomain of SMARCA2/4.[4] By simultaneously engaging both proteins, SMD-3040 facilitates the formation of a ternary complex, which in turn leads to the polyubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[8] This targeted degradation of SMARCA2 has shown significant anti-proliferative effects in cancer cell lines deficient in SMARCA4, highlighting its potential as a therapeutic agent in this context.[1][2][3][4][5][6][7]
Data Presentation
In Vitro Activity
The in vitro activity of SMD-3040 has been characterized by its ability to induce the degradation of SMARCA2 and inhibit the growth of cancer cell lines.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| DC50 (50% Degradation Concentration) | HeLa, SK-Mel-5, SK-Mel-28 | 12 nM (general)[4], 20 nM (SK-Mel-5)[4], 35 nM (SK-Mel-28)[4] | [4] |
| Dmax (Maximum Degradation) | Not Specified | >90% | [1][2][3][5][6][7] |
| GI50 (50% Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM | [4] |
In Vivo Activity
Preclinical studies in xenograft mouse models have demonstrated the anti-tumor efficacy of SMD-3040.
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference(s) |
| Xenograft Mouse Model | Human Melanoma (SMARCA4-deficient) | 25-50 mg/kg, intravenous injection, twice weekly for two weeks | Effective inhibition of tumor growth; well-tolerated | [4] |
Experimental Protocols
Western Blot Analysis for SMARCA2 Degradation
This protocol outlines the general steps for assessing the degradation of SMARCA2 in cultured cells following treatment with SMD-3040.
Materials:
-
This compound
-
Cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 1-48 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and vehicle-treated cells.
Cell Viability Assay
This protocol provides a general framework for assessing the effect of SMD-3040 on cell proliferation.
Materials:
-
This compound
-
SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 7 days).[4]
-
Viability Measurement: Add the chosen cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Xenograft Mouse Model for In Vivo Efficacy
This protocol describes a general procedure for evaluating the anti-tumor activity of SMD-3040 in a xenograft model.
Materials:
-
This compound
-
Immunocompromised mice
-
SMARCA4-deficient human cancer cells (e.g., melanoma cell line)
-
Cell culture medium
-
Matrigel (optional)
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant the cancer cells into the flanks of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) via intravenous injection, twice weekly for two weeks.[4] The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Analysis: Compare the tumor growth between the treatment and control groups to determine the efficacy of SMD-3040.
Mandatory Visualizations
Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of SMD-3040's synthetic lethality.
References
- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
The Selective Degradation of SMARCA2 over SMARCA4 by SMD-3040 Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. This complex utilizes one of two mutually exclusive ATPases, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM), as its catalytic subunit. In certain cancers, the gene encoding SMARCA4 is mutated and inactivated, leading to a dependency on the paralog SMARCA2 for survival. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target in SMARCA4-deficient cancers.
SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2. As a heterobifunctional molecule, SMD-3040 brings SMARCA2 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This technical guide provides an in-depth overview of the selectivity of this compound for SMARCA2 over SMARCA4, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The selectivity of this compound for SMARCA2 over its close homolog SMARCA4 is a key attribute that underpins its therapeutic potential. This selectivity is evident in both its degradation potency and its cellular anti-proliferative effects.
| Parameter | SMARCA2 | SMARCA4 | Cell Line/System | Reference |
| DC50 (Degradation Concentration 50%) | 12 nM | >1000 nM | Various Cancer Cell Lines | [1][2][3][4] |
| Dmax (Maximum Degradation) | >90% | Minimal Degradation | Various Cancer Cell Lines | [1][2][3][4] |
| GI50 (Growth Inhibition 50%) | 8.8 - 119 nM | >10 µM | SMARCA4-deficient Cancer Cell Lines (e.g., SK-Mel-5, H838, A549) | [5] |
| GI50 (Growth Inhibition 50%) | >10 µM | Not Applicable | SMARCA4 wild-type Cancer Cell Lines | [2] |
Experimental Protocols
The following sections detail the methodologies used to ascertain the selectivity of this compound.
Western Blotting for SMARCA2 and SMARCA4 Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with SMD-3040.
1. Cell Culture and Treatment:
-
Culture SMARCA4-deficient (e.g., SK-Mel-5) and SMARCA4-proficient cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Cell Viability Assay
This assay measures the effect of SMD-3040 on the proliferation of cancer cell lines.
1. Cell Seeding:
-
Seed SMARCA4-deficient and SMARCA4-proficient cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Allow the cells to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a period of 7 days.
3. Viability Measurement (using a reagent like CellTiter-Glo® or WST-1):
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate into a measurable signal (luminescence or absorbance).
-
Measure the signal using a plate reader.
4. Data Analysis:
-
Normalize the data to the DMSO-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 value using a non-linear regression analysis.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of SMD-3040 in a living organism.
1. Cell Line and Animal Model:
-
Use an appropriate SMARCA4-deficient cancer cell line, such as SK-Mel-5 human melanoma.[5][6][7]
-
Implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at specified doses (e.g., 25 and 50 mg/kg) and a defined schedule (e.g., twice weekly for two weeks).[5][6][7] The control group receives a vehicle solution.
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the biological context and mechanism of action of this compound.
Experimental Workflow
Conclusion
This compound demonstrates remarkable selectivity for the degradation of SMARCA2 over SMARCA4. This selectivity is the cornerstone of its therapeutic strategy, which aims to exploit the synthetic lethal relationship between these two paralogs in SMARCA4-deficient cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on or interested in this promising class of targeted protein degraders. The high potency and selectivity of SMD-3040, coupled with its demonstrated in vivo anti-tumor activity, position it as a valuable tool for further investigation and potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. SMD-3040 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTACs and the SMARCA2 Degrader SMD-3040 Formate
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a novel modality with the potential to address previously "undruggable" targets. This technical guide provides an in-depth exploration of the foundational principles of PROTAC technology and a detailed analysis of SMD-3040 formate, a potent and selective degrader of the chromatin remodeling protein SMARCA2.
Foundational Principles of PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI).[1][2][3] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs lead to its complete removal from the cell.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4][5] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation.[7]
The concept of PROTACs was first introduced in 2001 by Crews, Sakamoto, and Deshaies.[7] Early iterations were peptide-based, which limited their cell permeability and therapeutic potential.[8] A significant breakthrough came with the development of small-molecule-based PROTACs, which exhibited improved drug-like properties.[8] Today, numerous PROTACs are in preclinical and clinical development, targeting a wide range of diseases, particularly cancer.[2][3][9][10]
The key advantages of PROTACs over traditional inhibitors include:
-
Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more sustained pharmacological effect at lower doses.[7][10][11]
-
Targeting the "Undruggable" Proteome: PROTACs do not require binding to an active site to exert their effect. They only need to bind to the target protein with sufficient affinity and selectivity to form the ternary complex, opening up a vast array of previously intractable targets.[12]
-
Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the active site of the target protein, which can render traditional inhibitors ineffective.
This compound: A Selective SMARCA2 Degrader
This compound is a potent and selective PROTAC degrader of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex.[7][1][4][12][13] It is composed of a ligand for SMARCA2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][14]
SMARCA2 is a critical protein involved in regulating gene expression by altering the structure of chromatin. In certain cancers with a deficiency in the related protein SMARCA4, cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[4][13] Therefore, selectively degrading SMARCA2 presents a promising therapeutic strategy for these cancers.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation and Cell Growth Inhibition of this compound
| Parameter | Value | Cell Lines | Reference |
| DC50 (Degradation) | 12 nM | Not specified | [7][1] |
| Dmax (Degradation) | >91% | Not specified | [7][1] |
| DC50 (Degradation) | 20 nM | K-Mel-5 | [7][1] |
| DC50 (Degradation) | 35 nM | SK-Mel-28 | [7][1] |
| GI50 (Cell Growth) | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (SK-Mel-5, H838, A549) | [7][1] |
Table 2: In Vivo Antitumor Activity of this compound
| Dosage and Administration | Animal Model | Outcome | Reference |
| 25-50 mg/kg, intravenous, twice weekly for two weeks | Xenograft mouse model of human melanoma | Effective inhibition of tumor growth | [7][1] |
Signaling Pathway of SMARCA2
SMARCA2 is a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[3][15] The SWI/SNF complex can affect the transcription of a wide range of genes involved in critical cellular processes such as DNA repair, cell cycle control, and differentiation.[2][14] Dysregulation of the SWI/SNF complex is frequently observed in various cancers.[4][14] In cancers with loss-of-function mutations in the SMARCA4 subunit, the cells often become dependent on the paralog SMARCA2 for their survival. By degrading SMARCA2, SMD-3040 disrupts the function of the SWI/SNF complex in these cancer cells, leading to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. Advances in the role of SWI/SNF complexes in tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for SMD-3040 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[][2][3][4] As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 has emerged as a synthetic lethal target in cancers harboring a deficiency in the related SMARCA4 gene.[5][6] SMD-3040 operates by hijacking the cell's natural protein disposal machinery, specifically by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[7][8] This targeted protein degradation has shown significant anti-proliferative activity in SMARCA4-deficient cancer cell lines, highlighting its therapeutic potential.[][5][6]
These application notes provide detailed protocols for the in vitro evaluation of SMD-3040, including cell culture of relevant cell lines, assessment of SMARCA2 degradation, and determination of anti-proliferative effects.
Data Presentation
In Vitro Efficacy of SMD-3040
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | HeLa | Not Specified | [][2][3] |
| SK-Mel-5 | 20 nM | [][3] | |
| SK-Mel-28 | 35 nM | [][3] | |
| Overall | 12 nM | [][2][3][4] | |
| Dₘₐₓ (Degradation) | Overall | >90% | [5] |
| GI₅₀ (Growth Inhibition) | SK-Mel-5 | 8.8 - 119 nM | [][2][3] |
| H838 | 8.8 - 119 nM | [][2][3] | |
| A549 | 8.8 - 119 nM | [][2][3] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of SMD-3040.
Caption: In vitro experimental workflow for SMD-3040.
Experimental Protocols
Protocol 1: Cell Culture of SMARCA4-deficient Cancer Cell Lines
This protocol outlines the general procedure for culturing SMARCA4-deficient cell lines such as A549 (non-small cell lung carcinoma) and SK-Mel-5 (melanoma).
Materials:
-
A549 or SK-Mel-5 cell line
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM for SK-Mel-5, RPMI-1640 for A549) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Plating: Add 6-8 mL of complete growth medium to inactivate the trypsin. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed cells into new flasks at the desired density.
Protocol 2: Western Blot for SMARCA2 Degradation
This protocol details the procedure to assess the degradation of SMARCA2 protein in cells treated with SMD-3040.
Materials:
-
SMD-3040
-
Cultured SMARCA4-deficient cells (e.g., SK-Mel-5)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of SMD-3040 (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the anti-proliferative effect of SMD-3040 using an MTT assay.
Materials:
-
SMD-3040
-
Cultured SMARCA4-deficient cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Cell Treatment: Treat the cells with a serial dilution of SMD-3040 (e.g., 0-10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
References
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMD-3040 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1] It functions by linking the SMARCA2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This mechanism is particularly relevant in cancers with a deficiency in the SMARCA4 gene, a paralog of SMARCA2. In SMARCA4-deficient tumors, the degradation of SMARCA2 induces synthetic lethality, resulting in potent anti-proliferative effects and tumor growth inhibition.[1] These application notes provide a comprehensive guide for the utilization of SMD-3040 in preclinical xenograft mouse models.
Mechanism of Action
SMD-3040 is a heterobifunctional molecule that simultaneously binds to the bromodomain of SMARCA2 and the VHL E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells is synthetically lethal, leading to cell cycle arrest and apoptosis. The downstream effects of SMARCA2 degradation include the modulation of the YAP signaling pathway and enhancer reprogramming of cell-cycle genes.[2]
Data Presentation
In Vitro Activity
SMD-3040 demonstrates potent and selective degradation of SMARCA2 and subsequent inhibition of cell growth in SMARCA4-deficient cancer cell lines.
| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | GI50 (nM) |
| SK-MEL-5 | Melanoma | Deficient | 20 | 8.8-119 |
| NCI-H838 | NSCLC | Deficient | Not Reported | 119[2] |
| A549 | NSCLC | Deficient | Not Reported | 8.8-119 |
| SK-MEL-28 | Melanoma | Wild-Type | 35 | >10,000 |
| Hela | Cervical Cancer | Wild-Type | Not Reported | Not Reported |
DC50: Concentration for 50% degradation. GI50: Concentration for 50% growth inhibition.
In Vivo Efficacy in Xenograft Models
SMD-3040 has shown significant anti-tumor activity in SMARCA4-deficient xenograft models.[2][3]
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| SK-MEL-5 | Melanoma | 25 mg/kg SMD-3040 | Intravenous, twice weekly for 2 weeks | Effective inhibition |
| SK-MEL-5 | Melanoma | 50 mg/kg SMD-3040 | Intravenous, twice weekly for 2 weeks | Effective inhibition |
| NCI-H838 | NSCLC | 25 mg/kg SMD-3040 | Intravenous, twice weekly | Strong inhibition |
| NCI-H838 | NSCLC | 50 mg/kg SMD-3040 | Intravenous, twice weekly | Strong inhibition |
Note: Specific quantitative tumor growth inhibition data (e.g., T/C ratio) from the primary publication was not publicly available. The descriptions are based on the qualitative assessments in the literature.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SMARCA4-deficient: SK-MEL-5 (melanoma), NCI-H838 (non-small cell lung cancer), A549 (non-small cell lung cancer).
-
SMARCA4 wild-type (for control): SK-MEL-28 (melanoma).
-
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Study
1. Animal Models:
-
Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
4. Formulation and Administration of SMD-3040:
-
Formulation: A common vehicle for intravenous administration of hydrophobic compounds like PROTACs is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Note: The exact formulation used in the primary study by Yang et al. is not publicly detailed. It is recommended to perform a small-scale formulation and solubility test before preparing the bulk dosing solution.
-
-
Dosing:
-
Low dose: 25 mg/kg.
-
High dose: 50 mg/kg.
-
-
Administration: Administer SMD-3040 intravenously (IV) via the tail vein.
-
Schedule: Dose the animals twice weekly for two weeks.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
5. Efficacy Evaluation:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for SMARCA2 levels, immunohistochemistry).
Safety and Toxicology
In preclinical studies, SMD-3040 was reported to be well-tolerated in mice at efficacious doses.[2][3] Standard monitoring for signs of toxicity should include:
-
Regular body weight measurements.
-
Observation for any changes in behavior, appetite, or physical appearance.
-
At the study endpoint, major organs can be collected for histopathological analysis to assess any potential off-target toxicity.
Conclusion
SMD-3040 is a promising therapeutic agent for SMARCA4-deficient cancers. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to evaluate its efficacy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.
References
Application Notes and Protocols: SMD-3040 Formate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] The formate salt of SMD-3040 has demonstrated significant antitumor activity in preclinical in vivo models, particularly in xenograft mouse models of human melanoma with SMARCA4 gene deletion.[1][5] These application notes provide a detailed overview of the recommended dosage, administration, and relevant protocols for the in vivo use of SMD-3040 formate to aid researchers in designing and executing their studies.
Mechanism of Action
SMD-3040 functions by selectively degrading the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][3] In cancer cells deficient in SMARCA4, the degradation of SMARCA2 leads to synthetic lethality, thereby inhibiting tumor cell proliferation and growth.[1][5]
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | Xenograft mouse models with SMARCA4-deficient human melanoma cell lines (e.g., SK-Mel-5) | [1][5] |
| Dosage | 25-50 mg/kg | [1][5] |
| Administration Route | Intravenous (IV) injection | [1][5] |
| Dosing Schedule | Twice weekly for two weeks | [1][5] |
| Observed Outcome | Effective inhibition of tumor growth | [1][5] |
| Tolerability | Well-tolerated in mice | [1][5] |
In Vitro Activity of SMD-3040
| Parameter | Details | Reference |
| Compound | SMD-3040 | [2] |
| Mechanism | Potent and selective SMARCA2 PROTAC degrader | [2] |
| DC₅₀ | 12 nM | [2] |
| Dₘₐₓ | 91% | [2] |
| Cell Line Activity | Effectively degrades SMARCA2 in HeLa, SK-Mel-5, and SK-Mel-28 cells (0-1 µM; 1-48 h) | [2] |
| GI₅₀ | 8.8-119 nM in SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) after 7 days | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Formulation Protocol (Example):
For compounds with low water solubility, a co-solvent formulation is often necessary for intravenous administration.[6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.
-
Vehicle Preparation: A common vehicle for intravenous injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[6] A typical ratio could be 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).
-
Final Formulation:
-
Slowly add the required volume of the this compound DMSO stock solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and continue to vortex.
-
Finally, add the saline to the mixture to reach the final desired volume and concentration.
-
Ensure the final solution is clear and free of precipitation before administration.
-
Note: It is crucial to perform solubility and stability tests for the specific formulation being used. The provided protocol is a general guideline and may require optimization.
In Vivo Administration Protocol
Animal Model:
-
Use appropriate immunocompromised mouse strains (e.g., NOD-SCID, NSG) for xenograft studies with human cell lines.
-
House animals in accordance with institutional guidelines and regulations.
Procedure:
-
Tumor Implantation: Subcutaneously implant SMARCA4-deficient human melanoma cells (e.g., SK-Mel-5) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Dosing:
-
Administer this compound at a dose of 25-50 mg/kg via intravenous injection.
-
The dosing volume should be calculated based on the animal's body weight.
-
Follow a dosing schedule of twice weekly for a duration of two weeks.
-
-
Monitoring:
-
Monitor tumor volume using calipers throughout the study.
-
Record animal body weight as an indicator of toxicity.
-
Observe animals for any signs of adverse effects.
-
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Proposed mechanism of action for SMD-3040 leading to inhibition of tumor cell proliferation.
References
Application Notes and Protocols for Assessing SMD-3040 Mediated Degradation of SMARCA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling cellular processes such as proliferation, differentiation, and DNA repair.[1][3] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.[2][4][5] SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SMARCA2.[6][7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12][13][14][15] SMD-3040 specifically utilizes the von Hippel-Lindau (VHL) E3 ligase to mediate SMARCA2 degradation.[7] These application notes provide detailed protocols for assessing the formate degradation of SMARCA2 induced by SMD-3040.
Mechanism of Action: SMD-3040
SMD-3040 functions by forming a ternary complex between SMARCA2 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to SMARCA2, marking it for recognition and degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic removal of SMARCA2 from the cell.[11][14]
Caption: Mechanism of SMD-3040 mediated SMARCA2 degradation.
Quantitative Data Summary
The following table summarizes the degradation potency and efficacy of SMD-3040 in various cancer cell lines.
| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | Reference |
| HeLa | Cervical Cancer | Wild-Type | - | - | [6] |
| SK-Mel-5 | Melanoma | Deficient | 20 | >90 | [6][8] |
| SK-Mel-28 | Melanoma | Deficient | 35 | >90 | [6][8] |
| H838 | Non-small cell lung cancer | Deficient | - | - | [6] |
| A549 | Non-small cell lung cancer | Deficient | - | - | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
A general workflow for assessing SMARCA2 degradation is outlined below.
Caption: Workflow for assessing SMARCA2 degradation.
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with SMD-3040.
Materials:
-
Cell Lines: SMARCA4-deficient cell lines (e.g., SK-Mel-5, H838, A549) and SMARCA4 wild-type cell lines for selectivity assessment.[6]
-
SMD-3040: Prepare a stock solution in DMSO.[16]
-
Cell Culture Medium and Reagents.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[16]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes. [16]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.[16][17]
-
Primary Antibodies: Anti-SMARCA2, Anti-SMARCA4 (for selectivity), and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[16]
-
Chemiluminescent Substrate. [16]
-
Imaging System. [16]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.[18]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[16]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[16][19]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[16][19]
-
Incubate with primary antibodies overnight at 4°C.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash and detect bands using a chemiluminescent substrate and an imaging system.[16][20]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize SMARCA2 band intensity to the loading control.
-
Plot normalized SMARCA2 levels against SMD-3040 concentration to determine DC50 and Dmax values.
-
Protocol 2: Mass Spectrometry-Based Proteomics and Ubiquitination Analysis
This protocol provides a global view of protein expression changes and specifically identifies ubiquitination sites on SMARCA2.
Materials:
-
Cell Culture and Treatment Reagents: As described in Protocol 1.
-
Lysis Buffer for Mass Spectrometry: Urea-based lysis buffer.
-
Reagents for Digestion: DTT, iodoacetamide, and trypsin.
-
Reagents for Ubiquitin Remnant (di-glycine) Immunoprecipitation: PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit or similar.[21]
-
LC-MS/MS System. [22]
Procedure:
-
Sample Preparation:
-
For Ubiquitination Analysis:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins and ubiquitination sites.
-
For global proteomics, compare protein abundance between SMD-3040 treated and control samples.
-
For ubiquitination analysis, identify specific lysine residues on SMARCA2 that are ubiquitinated upon treatment.[21][23]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct target engagement of SMD-3040 with SMARCA2 in a cellular context.[24][25][26][27]
Materials:
-
Cell Culture and Treatment Reagents: As described in Protocol 1.
-
PBS with Protease Inhibitors. [24]
-
Thermal Cycler. [26]
-
Reagents and Equipment for Western Blotting: As described in Protocol 1.
Procedure:
-
Cell Treatment:
-
Treat intact cells with SMD-3040 or vehicle control for a specified time (e.g., 1-3 hours).[24]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Analysis of Soluble Fraction:
-
Data Analysis:
-
Quantify SMARCA2 band intensities and normalize to a non-heated control.
-
Plot the percentage of soluble SMARCA2 against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of SMD-3040 indicates target stabilization and engagement.[26]
-
SMARCA2 Signaling Context
SMARCA2 is a core component of the SWI/SNF complex, which remodels chromatin to regulate the expression of numerous genes involved in critical cellular processes.[1][2][3] Its degradation can impact pathways related to cell cycle control, DNA repair, and cellular differentiation, making it a key target in cancers with mutations in its paralog, SMARCA4, through the principle of synthetic lethality.[5][8][9][10][29]
Caption: Role of SMARCA2 in chromatin remodeling and gene regulation.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. omicsonline.org [omicsonline.org]
- 23. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. CETSA [cetsa.org]
- 26. benchchem.com [benchchem.com]
- 27. news-medical.net [news-medical.net]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMD-3040 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using Proteolysis Targeting Chimera (PROTAC) technology. In the context of melanoma research, SMD-3040 leverages the principle of synthetic lethality. Many melanoma subtypes harbor a deficiency in the SMARCA4 gene, a close paralog of SMARCA2. In such SMARCA4-deficient cells, the degradation of SMARCA2 by SMD-3040 leads to cell death, while largely sparing healthy cells with functional SMARCA4. These application notes provide a comprehensive overview of the use of SMD-3040 in melanoma research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
SMD-3040 is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In SMARCA4-deficient melanoma cells, the loss of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, disrupts the regulation of gene expression, ultimately leading to cell cycle arrest and apoptosis. The degradation of SMARCA2 has been shown to downregulate the expression of key genes involved in cancer cell proliferation and survival, such as Keratin 80 (KRT80) and AXL receptor tyrosine kinase.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of SMD-3040 in melanoma models.
| Cell Line | SMD-3040 DC50 (nM) | SMD-3040 GI50 (nM) |
| SK-Mel-5 (SMARCA4-deficient) | 20 | 8.8 - 119 |
| SK-Mel-28 (SMARCA4-deficient) | 35 | Not Reported |
| Animal Model | Dosage | Administration | Outcome |
| Xenograft Mouse Model (SK-Mel-5) | 25-50 mg/kg | Intravenous, twice weekly for 2 weeks | Effective tumor growth inhibition |
Mandatory Visualizations
Caption: Mechanism of SMD-3040-induced SMARCA2 degradation.
Caption: Synthetic lethality induced by SMD-3040 in SMARCA4-deficient melanoma.
Caption: Workflow for evaluating SMD-3040 in melanoma research.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of SMD-3040 on melanoma cell lines.
Materials:
-
SMD-3040
-
SMARCA4-deficient melanoma cell lines (e.g., SK-Mel-5, SK-Mel-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well for SK-Mel-5 and 2 x 10^6 cells/mL for SK-Mel-28 in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
SMD-3040 Treatment:
-
Prepare serial dilutions of SMD-3040 in complete growth medium. A suggested concentration range is 0-1 µM.
-
Remove the old medium from the wells and add 100 µL of the SMD-3040 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired time period (e.g., 7 days).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
-
2. Western Blot for SMARCA2 Degradation
This protocol is to confirm the degradation of SMARCA2 protein in melanoma cells upon treatment with SMD-3040.
Materials:
-
SMD-3040
-
SMARCA4-deficient melanoma cell lines (e.g., SK-Mel-5, SK-Mel-28)
-
Complete growth medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMARCA2 (e.g., at a 1:600 dilution)
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of SMD-3040 (e.g., 0-1 µM) for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the loading control antibody following the same procedure.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and untreated samples.
-
3. In Vivo Melanoma Xenograft Model
This protocol describes the evaluation of SMD-3040's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
SMD-3040
-
SMARCA4-deficient melanoma cell line (e.g., SK-Mel-5)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Vehicle solution for SMD-3040
Protocol:
-
Tumor Cell Implantation:
-
Harvest SK-Mel-5 cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
SMD-3040 Treatment:
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer SMD-3040 intravenously at the desired doses (e.g., 25 and 50 mg/kg) twice weekly for two weeks.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights of the mice throughout the treatment period.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the tumor weights between the treatment and control groups.
-
Analyze the tumor growth inhibition to assess the efficacy of SMD-3040.
-
Tumor tissue can be further analyzed by Western blot or immunohistochemistry to confirm SMARCA2 degradation in vivo.
-
SMD-3040 presents a promising therapeutic strategy for SMARCA4-deficient melanoma. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel melanoma therapies.
Application Notes and Protocols for Western Blotting to Confirm SMARCA2 Degradation by SMD-3040 Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing Western blotting to confirm the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2) protein induced by SMD-3040 formate. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[1][2][3][4][5] PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This method is a fundamental technique to verify the efficacy and selectivity of such targeted protein degraders.
The protocol outlines the necessary steps from cell culture and treatment with this compound to protein extraction, quantification, electrophoretic separation, and immunodetection of SMARCA2. Adherence to this protocol will enable researchers to reliably assess the dose- and time-dependent degradation of SMARCA2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis.
Caption: Mechanism of this compound-induced SMARCA2 degradation.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a human cancer cell line known to express SMARCA2 (e.g., HeLa, SK-Mel-5, SK-Mel-28) in appropriate culture dishes.[1][2][3] Seed the cells at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 4, 8, 16, 24, 48 hours).[1][2][3] A vehicle control (DMSO) should be included in all experiments.
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[1][3][6]
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Part 3: Protein Quantification
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.
Part 4: Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per well onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom. SMARCA2 has a predicted molecular weight of approximately 181-200 kDa.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in the following tables for clear comparison.
Table 1: Reagents and Recommended Dilutions
| Reagent | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibodies | |||
| Anti-SMARCA2 | Cell Signaling Technology | #11966 | 1:1000 - 1:2000 |
| Anti-SMARCA2 | Sigma-Aldrich | #HPA029981 | 1:1000 |
| Anti-β-actin | Cell Signaling Technology | #4970 | 1:2500 |
| Anti-GAPDH | Abcam | ab9485 | 1:2500 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
Table 2: Dose-Dependent Degradation of SMARCA2
| This compound (nM) | Normalized SMARCA2 Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X.X |
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
Table 3: Time-Dependent Degradation of SMARCA2
| Time (hours) | Normalized SMARCA2 Protein Level (%) at [X] nM SMD-3040 | Standard Deviation |
| 0 | 100 | ± X.X |
| 4 | ||
| 8 | ||
| 16 | ||
| 24 | ||
| 48 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| High primary/secondary antibody concentration | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure fresh protease inhibitors are used in the lysis buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 4. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 7. biofargo.com [biofargo.com]
Application Notes and Protocols for Studying SWI/SNF Complex Function Using SMD-3040
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1] Dysregulation of the SWI/SNF complex is implicated in over 20% of human cancers, making it a compelling target for therapeutic development.[1][2] The complex can act as both a tumor suppressor and a cancer dependency, depending on the cellular context and the specific subunit that is mutated.[3]
One of the key therapeutic strategies that has emerged is the concept of synthetic lethality, particularly targeting the ATPase subunits of the SWI/SNF complex, SMARCA4 (BRG1) and SMARCA2 (BRM). In cancers with loss-of-function mutations in SMARCA4, the cells become highly dependent on the paralog SMARCA2 for survival. This creates a therapeutic window for selective inhibitors or degraders of SMARCA2.
SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[4][5] By hijacking the cell's natural protein disposal machinery, SMD-3040 selectively targets SMARCA2 for ubiquitination and subsequent proteasomal degradation, leading to cell death in SMARCA4-deficient cancer cells.[4][5]
These application notes provide a comprehensive guide for utilizing SMD-3040 to study the function of the SWI/SNF complex, with detailed protocols for key experiments.
Signaling Pathway of SMD-3040-Mediated SMARCA2 Degradation
Caption: Mechanism of SMD-3040-induced SMARCA2 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SMD-3040 in targeting SMARCA2.
Table 1: In Vitro Degradation Efficacy of SMD-3040
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | 12 nM | Not specified | [6] |
| Dmax | > 90% | Not specified | [4][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of SMD-3040 in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| SK-Mel-5 | Melanoma | 8.8 - 119 | [6] |
| NCI-H838 | NSCLC | 8.8 - 119 | [6] |
| A549 | NSCLC | 8.8 - 119 | [6] |
GI50: Half-maximal growth inhibition concentration. NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of the SWI/SNF complex and the efficacy of SMD-3040.
Experimental Workflow Overview
Caption: Overall experimental workflow for studying SMD-3040.
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
SMARCA4-deficient and wild-type cancer cell lines
-
Complete cell culture medium
-
SMD-3040
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of SMD-3040 in complete medium. Remove the medium from the wells and add 100 µL of the SMD-3040 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Western Blot for SMARCA2 Degradation
This protocol is for detecting the levels of SMARCA2 protein following treatment with SMD-3040.
Materials:
-
Cell culture dishes
-
SMD-3040
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of SMD-3040 for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of SMARCA2 degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Integrity
This protocol is to determine if the degradation of SMARCA2 affects the integrity of the SWI/SNF complex.
Materials:
-
Cell culture dishes
-
SMD-3040
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for a core SWI/SNF subunit (e.g., SMARCC1/BAF155)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with SMD-3040 as described for the Western blot protocol. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Complex Capture: Add fresh magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against various SWI/SNF subunits (e.g., SMARCA2, SMARCA4, ARID1A).
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate how the degradation of SMARCA2 affects the genomic localization of the SWI/SNF complex.
Materials:
-
Cell culture dishes
-
SMD-3040
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and sonication buffers
-
Sonicator
-
Primary antibody for a SWI/SNF subunit (e.g., SMARCC1 or a remaining subunit)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with SMD-3040. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the primary antibody overnight.
-
Complex Capture: Capture the antibody-chromatin complexes with magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or enhancers, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Protocol 5: In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of SMD-3040.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
SMARCA4-deficient cancer cell line
-
Matrigel (optional)
-
SMD-3040 formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of SMARCA4-deficient cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer SMD-3040 at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Monitoring: Measure the tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and perform further analysis such as immunohistochemistry (IHC) for SMARCA2 levels and proliferation markers (e.g., Ki-67).
Conclusion
SMD-3040 represents a promising therapeutic agent for SMARCA4-deficient cancers by selectively degrading SMARCA2. The protocols outlined in these application notes provide a robust framework for researchers to investigate the function of the SWI/SNF complex and to evaluate the efficacy of targeted protein degraders like SMD-3040 in both in vitro and in vivo settings. Careful execution of these experiments will contribute to a deeper understanding of SWI/SNF biology and the development of novel cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Chromatin immunoprecipitation: Techniques, advances, and insights | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Practical Guide to Solubilizing and Storing SMD-3040 Formate for Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] The formate salt of SMD-3040 offers a stable and reliable form of the compound for various experimental applications, particularly in cancer research.[5][6] This document provides a detailed guide to the proper solubilization and storage of SMD-3040 formate to ensure its stability and efficacy in your experiments.
Mechanism of Action
SMD-3040 functions as a PROTAC, a bifunctional molecule that induces the degradation of a target protein. It contains a ligand that binds to the target protein (SMARCA2) and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. The degradation of SMARCA2 has shown potent anti-tumor activity in preclinical models.
Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 989.25 g/mol | |
| Form | Solid | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 101.09 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[5][6] |
| Storage of Solid | 4°C, sealed, away from moisture | [5][6] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[5][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.89 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
Storage and Handling of Stock Solutions
Procedure:
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
Caption: Workflow for the solubilization and storage of this compound.
Preparation of Working Solutions for Cell-Based Assays
Important Note: The solubility of this compound in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS) has not been extensively characterized. It is highly recommended to perform a small-scale pilot experiment to determine the solubility and stability of the compound in your specific experimental buffer. High concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5%).
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or experimental buffer to achieve the final working concentrations. It is recommended to prepare fresh working solutions for each experiment.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Final DMSO Concentration: Calculate the final concentration of DMSO in your working solution and ensure it is within the tolerated range for your cell line. If necessary, prepare an equivalent DMSO control for your experiments.
Disclaimer: The information provided in this document is for research purposes only. It is the responsibility of the end-user to determine the suitability of this product for their specific application. Always follow good laboratory practices and consult the relevant safety data sheets before handling any chemical compounds.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SMD-3040 Formate Insolubility In Vitro
Welcome to the technical support center for SMD-3040 formate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is SMD-3040 and what is its mechanism of action?
A1: SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4][5][6][7][8] It is a heterobifunctional molecule that works by inducing the degradation of the SMARCA2 protein.[1][6][7][8] One end of SMD-3040 binds to the SMARCA2 protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][9][10] This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[9][10]
Q2: I've dissolved this compound in DMSO and it looks clear. Why am I seeing precipitation when I add it to my cell culture medium?
A2: This is a common issue known as "crashing out" or precipitation. While this compound is highly soluble in DMSO, its solubility in aqueous solutions like cell culture media or PBS is significantly lower.[11] When the concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration decreases, and the compound may no longer stay in solution, leading to the formation of a precipitate.[11][12]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers aiming for less than 0.1%.[11][13][14] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on the cells.[13][14]
Troubleshooting Guides for Insolubility Issues
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to your aqueous experimental buffer (e.g., cell culture medium, PBS).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration. |
| Rapid Change in Solvent Environment | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to rapidly precipitate.[11] Perform serial dilutions as described in the protocols below. |
| Low Temperature of Aqueous Buffer | The solubility of many compounds, including potentially this compound, is lower at colder temperatures. Always pre-warm your cell culture media and buffers to 37°C before adding the compound.[11][13] |
Issue 2: Precipitation Over Time During Incubation
Symptom: The solution is initially clear after dilution, but a precipitate forms in the culture plates or tubes during incubation at 37°C.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may have limited stability in the culture medium over extended periods. Consider reducing the incubation time if experimentally feasible. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.[13] You may need to test different serum concentrations or use serum-free media for the initial dilution steps. |
| pH Shifts in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound.[13] Ensure your incubator's CO2 levels are stable and the medium is adequately buffered. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Note that specific solubility in various aqueous buffers is often not publicly available and may need to be determined empirically.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (≥ 101.09 mM) | The compound is highly soluble in DMSO.[15] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low (requires empirical determination) | Solubility is expected to be significantly lower than in DMSO. Precipitation is common upon dilution of DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide to minimize precipitation when preparing working solutions of this compound for in vitro assays.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM or higher).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions in DMSO (Optional but Recommended):
-
Before preparing the final working solution in your aqueous buffer, create a series of intermediate dilutions of your concentrated stock solution in pure DMSO (e.g., 1 mM, 100 µM). This can help to reduce the shock of the solvent change.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Pre-warm your cell culture medium or experimental buffer to 37°C.[11][13]
-
While gently vortexing or swirling the pre-warmed buffer, add the required volume of the this compound DMSO stock solution (or an intermediate dilution) dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[11][13]
-
Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells or assay.
-
Protocol 2: In Vitro SMARCA2 Degradation Assay (Western Blot)
This protocol outlines a general procedure to assess the degradation of SMARCA2 in cultured cells treated with this compound.
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates or dishes and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for SMARCA2.
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or vinculin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation at different concentrations of this compound.
-
Visualizations
Signaling Pathway of SMD-3040-mediated SMARCA2 Degradation
Caption: Mechanism of SMD-3040-induced SMARCA2 protein degradation.
Experimental Workflow for Troubleshooting Insolubility
References
- 1. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SMD-3040 for Maximum SMARCA2 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of SMD-3040 for maximal degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is SMD-3040 and how does it work?
A1: SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2] It is a bifunctional molecule that binds to both the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This binding event brings SMARCA2 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the cell's proteasome. This targeted degradation approach is being explored for its therapeutic potential in cancers with SMARCA4 deficiency, where tumor cells become dependent on SMARCA2 for survival.[2][4]
Q2: What does "formate" in "SMD-3040 formate" signify?
A2: The term "formate" in "this compound" indicates that the compound is supplied as a formate salt.[5] Small molecule compounds are often prepared as salts to improve their stability, solubility, and handling properties. While the formate salt form of SMD-3040 is provided for experimental use, the active component is the SMD-3040 molecule itself. For experimental purposes, all dilutions and concentration calculations should be based on the molecular weight of the free base form of SMD-3040 to ensure accurate dosing.
Q3: Is there an optimal formate concentration in the cell culture medium for SMD-3040 activity?
A3: Currently, there is no published data to suggest that adjusting the formate concentration in the cell culture medium is a standard method for optimizing SMD-3040-mediated SMARCA2 degradation. The primary determinant of SMARCA2 degradation is the molar concentration of the SMD-3040 molecule. Standard cell culture media contain sufficient buffering capacity to handle the small amount of formate introduced with the compound. High concentrations of formate (in the molar range) can have denaturing effects on proteins, but the amount of formate introduced with SMD-3040 treatment is negligible and should not impact overall protein stability.[6]
Q4: What is the recommended starting concentration range for SMD-3040?
A4: Based on available data, SMD-3040 is a highly potent degrader of SMARCA2 with a reported DC50 (concentration for 50% degradation) of 12 nM and a Dmax (maximum degradation) of 91%.[1][5] For initial experiments, a concentration range of 0.1 nM to 1000 nM (1 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[1][5][7]
Q5: How long does it take for SMD-3040 to degrade SMARCA2?
A5: Significant degradation of SMARCA2 can be observed within a few hours of treatment with SMD-3040. The optimal treatment time can vary between cell lines and experimental conditions. A time-course experiment, ranging from 1 to 48 hours, is recommended to determine the optimal duration for achieving maximum SMARCA2 degradation.[1][5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal or no SMARCA2 degradation | Incorrect SMD-3040 Concentration: The concentration of SMD-3040 may be too low or too high (outside the optimal degradation window, a phenomenon known as the "hook effect" in PROTACs). | Perform a dose-response experiment with a broad range of SMD-3040 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Time: The incubation time may not be long enough for ubiquitination and proteasomal degradation to occur. | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 12, 24, and 48 hours) at the optimal concentration to determine the time required for maximal degradation. | |
| Poor Compound Solubility or Stability: SMD-3040 may have precipitated out of solution or degraded over time. | Ensure proper storage of SMD-3040 stock solutions at -20°C or -80°C.[1][7] When preparing working solutions, use a high-quality solvent like DMSO and ensure complete dissolution. Avoid repeated freeze-thaw cycles. | |
| Cell Line Insensitivity: The cell line may lack the necessary components of the ubiquitin-proteasome system (e.g., functional VHL E3 ligase) or have a very high turnover rate of SMARCA2. | Verify the expression of VHL in your cell line. As a positive control, test SMD-3040 in a cell line known to be sensitive, such as SK-Mel-5 or Hela cells.[1][7] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Inconsistent Compound Dosing: Inaccurate dilutions or pipetting errors can lead to variability. | Prepare a master mix of the final SMD-3040 concentration and add it to all replicate wells. | |
| Unexpected Cellular Toxicity | Off-Target Effects at High Concentrations: High concentrations of SMD-3040 or the solvent (e.g., DMSO) may induce cellular toxicity. | Use the lowest effective concentration of SMD-3040 that achieves maximal SMARCA2 degradation. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SMD-3040 (Dose-Response Experiment)
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
Preparation of SMD-3040 Dilutions: Prepare a serial dilution of SMD-3040 in your cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest SMD-3040 treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SMD-3040 or the vehicle control.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein amounts and perform a Western blot to detect the levels of SMARCA2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control and then to the vehicle control to determine the percentage of remaining SMARCA2 at each concentration. Plot the percentage of SMARCA2 remaining versus the log of the SMD-3040 concentration to determine the DC50.
Protocol 2: Determining the Optimal Treatment Time for SMD-3040 (Time-Course Experiment)
-
Cell Seeding: Seed your cells as described in Protocol 1.
-
Treatment: Treat the cells with the optimal concentration of SMD-3040 determined from the dose-response experiment. Include a vehicle control for each time point.
-
Incubation and Harvesting: Incubate the cells and harvest them at different time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 to determine the level of SMARCA2 at each time point.
-
Data Analysis: Plot the percentage of SMARCA2 remaining versus time to identify the incubation period that results in maximal degradation.
Visualizations
Caption: Mechanism of action of SMD-3040 as a SMARCA2 PROTAC degrader.
Caption: Experimental workflow for optimizing SMD-3040 concentration and treatment time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
challenges in SMD-3040 formate in vivo delivery and how to overcome them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of SMD-3040. It includes frequently asked questions, troubleshooting guides for common challenges, detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo administration of SMD-3040?
A1: Due to its hydrophobic nature, SMD-3040 is not readily soluble in aqueous solutions. We recommend using a lipid-based nanoparticle formulation for optimal in vivo delivery. A standard formulation consists of SMD-3040 encapsulated within a liposomal carrier. Please refer to the "Experimental Protocols" section for a detailed formulation procedure.
Q2: What is the expected pharmacokinetic profile of formulated SMD-3040?
A2: The pharmacokinetic profile can vary depending on the animal model and the specific formulation used. However, a well-prepared lipid nanoparticle formulation of SMD-3040 is designed to increase circulation time and improve drug exposure compared to a simple solution. See Table 2 for representative pharmacokinetic parameters.
Q3: How should I store the SMD-3040 formulation?
A3: The lyophilized SMD-3040 powder should be stored at -20°C. Once reconstituted into a lipid-based formulation, it is recommended to use it immediately. If short-term storage is necessary, store the formulation at 4°C for no longer than 24 hours. Do not freeze the reconstituted formulation, as this can disrupt the lipid nanoparticles.
Troubleshooting Guide
Problem 1: Low Bioavailability and Inconsistent Plasma Concentrations
Q: My in vivo experiments show low and highly variable plasma concentrations of SMD-3040 after administration. What could be the cause, and how can I resolve this?
A: Low and inconsistent bioavailability is a common challenge for hydrophobic compounds like SMD-3040. The primary causes are often related to formulation issues or administration technique.
-
Possible Cause 1: Poor Formulation Quality: The lipid nanoparticles may be aggregated, have a wide size distribution, or show low encapsulation efficiency.
-
Solution: Characterize your formulation before each experiment. Ensure the particle size is within the recommended range (e.g., 80-120 nm) with a low polydispersity index (PDI < 0.2). Verify the encapsulation efficiency to ensure the drug is adequately protected. Refer to Table 1 for a comparison of formulation parameters.
-
-
Possible Cause 2: Improper Administration: For intravenous (IV) injection, injecting too quickly can lead to rapid clearance or aggregation in the bloodstream.
-
Solution: Administer the formulation via slow IV infusion (e.g., over 5-10 minutes) to allow for proper distribution. Ensure the injection volume is appropriate for the animal model.
-
-
Possible Cause 3: Rapid Clearance: The formulation may be quickly cleared by the reticuloendothelial system (RES).
-
Solution: Consider modifying the surface of your lipid nanoparticles with polyethylene glycol (PEG) to create a "stealth" formulation that can evade RES uptake and prolong circulation time.
-
Problem 2: Off-Target Toxicity or Adverse Events
Q: I am observing unexpected toxicity in my animal models, such as weight loss or signs of distress, at doses that should be well-tolerated. What is the likely cause?
A: Off-target toxicity can stem from the drug molecule itself or the delivery vehicle.
-
Possible Cause 1: Formulation-Related Toxicity: The lipid components or other excipients in your formulation may be causing an inflammatory response or other adverse reactions.
-
Solution: Run a vehicle-only control group in your experiments to assess the toxicity of the formulation itself. If the vehicle is toxic, consider using alternative, biocompatible lipids.
-
-
Possible Cause 2: Poor Targeting and High Accumulation in Healthy Tissues: The formulation may be accumulating in non-target organs like the liver and spleen, leading to toxicity.
-
Solution: Analyze the biodistribution of SMD-3040 to understand where the drug is accumulating (see "Tumor Biodistribution Analysis" protocol and Table 3). To improve targeting to the tumor, you can functionalize the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.
-
Problem 3: Lack of Therapeutic Efficacy in Tumor Models
Q: Despite achieving adequate plasma concentrations, I am not observing the expected anti-tumor efficacy in my xenograft models. What should I investigate?
A: A lack of efficacy when plasma levels are sufficient often points to issues with drug delivery at the tumor site or the biological activity of the delivered drug.
-
Possible Cause 1: Insufficient Tumor Accumulation: The formulation may not be effectively reaching the tumor tissue due to the enhanced permeability and retention (EPR) effect being highly variable across tumor types and even within the same tumor.
-
Solution: Perform a biodistribution study to quantify the amount of SMD-3040 that accumulates in the tumor versus other organs. If tumor accumulation is low, consider strategies to enhance the EPR effect or employ active targeting.
-
-
Possible Cause 2: Poor Penetration into the Tumor Microenvironment: Even if the nanoparticles reach the tumor vasculature, they may not penetrate deep into the tumor tissue to reach all cancer cells.
-
Solution: Use smaller nanoparticles (e.g., < 50 nm) or co-administer agents that can modify the tumor microenvironment to improve penetration.
-
-
Possible Cause 3: Inactive Drug: The encapsulation or delivery process may have compromised the chemical integrity or biological activity of SMD-3040.
-
Solution: Extract SMD-3040 from the formulation and verify its purity and activity using in vitro assays.
-
Data Presentation
Table 1: Comparison of SMD-3040 Formulation Parameters
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Standard Liposome | 110 ± 5 | 0.15 | 92 |
| PEGylated Liposome | 125 ± 8 | 0.12 | 95 |
| Actively Targeted Liposome | 130 ± 10 | 0.18 | 90 |
Table 2: Representative Pharmacokinetic Parameters of SMD-3040 (5 mg/kg, IV) in Mice
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) |
| SMD-3040 in Solution | 2.1 | 3.5 | 0.8 |
| SMD-3040 in Liposomes | 15.8 | 180.2 | 12.5 |
Table 3: Biodistribution of Liposomal SMD-3040 in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram of Tissue |
| Blood | 8.5 |
| Tumor | 5.2 |
| Liver | 18.3 |
| Spleen | 12.1 |
| Kidneys | 2.5 |
| Lungs | 3.1 |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old.
-
Formulation Preparation: Prepare the SMD-3040 formulation as described. Ensure quality control checks (size, PDI) are performed.
-
Dosing: Administer a single dose of the formulation (e.g., 5 mg/kg) via intravenous injection into the tail vein.
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).
-
Sample Processing: Immediately process blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Drug Quantification: Quantify the concentration of SMD-3040 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, and half-life.
Protocol 2: Tumor Biodistribution Analysis
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Administration: Administer the SMD-3040 formulation intravenously when tumors reach a suitable size (e.g., 100-150 mm³).
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), euthanize the animals. Perfuse with saline to remove blood from the organs.
-
Organ Harvesting: Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Sample Preparation: Weigh each organ and homogenize it in a suitable buffer.
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate SMD-3040 from the tissue homogenates.
-
Quantification: Analyze the extracted samples by LC-MS/MS to determine the concentration of SMD-3040 in each tissue.
-
Data Reporting: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
refining experimental protocols for consistent SMD-3040 formate results
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing SMD-3040 formate. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and key quantitative data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein.[1][2][3] As a PROTAC, it functions by binding simultaneously to the target protein (SMARCA2) and an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase, as it contains a VHL ligand).[1][4] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation of SMARCA2 has shown anti-tumor activity, particularly in cancers that are deficient in the related SMARCA4 protein, a concept known as synthetic lethality.[5][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research. Its ability to selectively degrade SMARCA2 makes it a valuable tool for studying the role of this protein in cancer biology. It is particularly relevant for investigating potential therapeutic strategies for SMARCA4-deficient tumors, such as certain types of melanoma and non-small cell lung cancer.[1][3]
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the compound's activity. For long-term storage, the solid powder form should be kept at -20°C for up to three years.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][4] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of at least 100 mg/mL.[4][7] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and saline or corn oil may be required to ensure bioavailability and tolerability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent SMARCA2 Degradation | 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to the "hook effect" where degradation is less efficient at very high concentrations. 3. Incorrect Incubation Time: The time allowed for degradation may be insufficient. | 1. Prepare fresh stock solutions from powder and aliquot for single use to store at -80°C.[1][4] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1 nM to 1 µM.[2][8] 3. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to identify the optimal degradation time.[1][2] |
| Low Cell Growth Inhibition | 1. Cell Line Insensitivity: The cell line used may not be dependent on SMARCA2 for survival or may not have a SMARCA4 deficiency. 2. Insufficient Treatment Duration: Cell growth inhibition assays often require longer incubation times than degradation assays. | 1. Confirm the SMARCA4 status of your cell line. This compound is most effective in SMARCA4-deficient cells.[3][5] 2. For cell viability assays, extend the treatment duration to 7 days or longer to observe significant effects.[1][2] |
| Poor In Vivo Efficacy | 1. Suboptimal Formulation: The compound may have poor solubility or stability in the chosen vehicle. 2. Inadequate Dosing: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration. | 1. Refer to established in vivo formulation protocols. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[4] 2. The reported effective dose in mouse xenograft models is between 25-50 mg/kg, administered via intravenous injection twice weekly.[1][2] |
| Off-Target Effects | 1. High Concentration: Using excessively high concentrations can lead to non-specific effects. 2. Compound Specificity: While highly selective, cross-reactivity with other proteins cannot be entirely ruled out at high concentrations. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Include appropriate controls, such as a negative control compound or a rescue experiment where SMARCA2 expression is restored. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments using this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC₅₀ (Degradation) | General | 12 nM | [1][2][8] |
| DC₅₀ (Degradation) | K-Mel-5 | 20 nM | [1][2][8] |
| DC₅₀ (Degradation) | SK-Mel-28 | 35 nM | [1][2][8] |
| Dₘₐₓ (Max Degradation) | General | >90% | [1][2][6] |
| GI₅₀ (Growth Inhibition) | SMARCA4-deficient lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM | [1][2][8] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 6 months | [1][4] |
| In Solvent | -20°C | 1 month | [1][4] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro SMARCA2 Degradation Assay
-
Cell Seeding: Plate cells (e.g., HeLa, SK-Mel-5) in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control. Plot the results to calculate the DC₅₀ value.
This compound Mechanism of Action
The diagram below illustrates the PROTAC-mediated degradation of the SMARCA2 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
how to improve the stability of SMD-3040 formate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of SMD-3040 formate in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound is exceeded in your working solution. Due to their high molecular weight, PROTACs like SMD-3040 can be prone to poor solubility.[5] To resolve this, you can try gently warming the solution and vortexing. For future experiments, consider preparing a fresh dilution from your stock or adjusting the composition of your aqueous buffer, potentially by including a small percentage of an organic co-solvent if your experimental system permits.
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is generally not recommended to store highly diluted aqueous solutions of this compound for extended periods. It is best practice to prepare fresh dilutions for each experiment from a frozen stock solution to ensure consistent compound activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could be related to the stability of your this compound solution.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in your working solution. | Prepare fresh dilutions for each experiment. Assess the stability of this compound in your specific experimental buffer using the protocol provided below. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or precipitation. | Ensure complete solubilization of your compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Precipitation in aqueous buffer | Poor solubility of this compound in the aqueous buffer. | See FAQ A3. If the issue persists, you may need to explore alternative formulation strategies, such as those used for in vivo studies which include co-solvents and surfactants (e.g., DMSO, PEG300, Tween 80).[5] |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer.
Objective: To quantify the concentration of this compound over time in a specific buffer and at a defined temperature.
Materials:
-
This compound
-
DMSO
-
Your experimental buffer (e.g., PBS, cell culture media)
-
Acetonitrile
-
Internal standard (a stable, structurally similar compound if available)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to your final working concentration in your experimental buffer. Ensure the final DMSO concentration is compatible with your assay.
-
Incubate the solution at your experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench the reaction and precipitate proteins by adding a 3-fold excess of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining this compound concentration.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: A diagram illustrating potential degradation pathways for a PROTAC like SMD-3040.
Caption: A workflow for assessing the stability of this compound in solution.
Caption: A decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Overcoming Limitations in SMD-3040 Formate-Based Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMD-3040, a potent and selective SMARCA2 PROTAC degrader.
Troubleshooting Guides
Encountering unexpected results is a common part of the experimental process. This section provides solutions to potential issues that may arise during your work with SMD-3040.
General Troubleshooting Workflow
When faced with suboptimal results, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to identify and resolve common experimental issues.
Caption: A logical workflow for troubleshooting common issues in SMD-3040 experiments.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about using SMD-3040 in your experiments.
Mechanism of Action & Pathway
Q1: How does SMD-3040 work to induce cancer cell death?
A1: SMD-3040 is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It functions by forming a ternary complex between the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][2] In cancer cells with a deficiency in the SMARCA4 protein, the degradation of its paralog SMARCA2 leads to a synthetic lethal effect, resulting in the inhibition of tumor cell proliferation.[1][2]
The signaling pathway for SMD-3040-mediated SMARCA2 degradation is illustrated below:
Caption: PROTAC-mediated degradation of SMARCA2 by SMD-3040.
Experimental Design & Protocols
Q2: I am not observing the expected level of SMARCA2 degradation. What are some possible causes and solutions?
A2: Several factors can contribute to inefficient SMARCA2 degradation. Consider the following:
-
Compound Solubility and Stability: Ensure that the SMD-3040 formate salt is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly (-80°C for long-term, -20°C for short-term) to maintain compound integrity.[5]
-
Concentration and the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (SMD-3040-SMARCA2 or SMD-3040-VHL) is favored over the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment with a wide range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window.
-
Treatment Duration: The kinetics of degradation can vary between cell lines. A time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) is recommended to determine the optimal treatment duration for maximal SMARCA2 degradation in your specific cell model.[5]
-
Cellular Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered protein turnover rates and E3 ligase activity, affecting PROTAC efficiency.
-
E3 Ligase Expression: The expression level of the VHL E3 ligase can influence the efficiency of degradation. Verify VHL expression in your cell line of interest if you suspect this might be a limiting factor.
Q3: What is a typical experimental workflow for evaluating SMD-3040?
A3: A standard workflow for assessing the efficacy of SMD-3040 involves in vitro characterization of protein degradation and cell viability, followed by in vivo validation in animal models.
Caption: A typical experimental workflow for the evaluation of SMD-3040.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of SMD-3040.
Table 1: In Vitro Degradation and Growth Inhibition of SMD-3040
| Cell Line | SMARCA4 Status | DC50 (nM) | GI50 (nM) |
| SK-Mel-5 | Deficient | 20 | 8.8 |
| SK-Mel-28 | Deficient | 35 | - |
| H838 | Deficient | - | 119 |
| A549 | Deficient | - | - |
| HeLa | Wild-Type | - | - |
Data sourced from MedchemExpress.[5][6][7]
Table 2: In Vivo Efficacy of SMD-3040 in a Xenograft Model
| Animal Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Xenograft mouse model with SK-Mel-5 cells | 25 and 50 | Intravenous injection | Twice weekly for two weeks | Effective inhibition of tumor growth. Well-tolerated. |
Data sourced from MedchemExpress.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments involving SMD-3040. Note that optimization may be required for your specific experimental conditions.
Protocol 1: Western Blotting for SMARCA2 Degradation
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the normalized SMARCA2 levels against the log of the SMD-3040 concentration to determine the DC50 value.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of SMD-3040 or vehicle control.
-
-
Incubation:
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of viable cells against the log of the SMD-3040 concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Study
-
Animal Model and Cell Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the formulation of SMD-3040 for intravenous injection.
-
Administer SMD-3040 at the desired doses (e.g., 25 and 50 mg/kg) via intravenous injection.[5][6][7]
-
The dosing schedule is typically twice weekly for a specified duration (e.g., two weeks).[5][6][7]
-
Administer a vehicle control to the control group.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for SMARCA2 levels).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SMD-3040 - Ruixibiotech [ruixibiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SMD-3040 Incubation Times
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for experiments involving the SMARCA2 PROTAC® degrader, SMD-3040. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is SMD-3040 and how does it work?
A1: SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the SMARCA2 protein for degradation.[1][2][3][4] It is a heterobifunctional molecule that binds to both the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This binding event facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[5] This mechanism is particularly effective in cancers with a deficiency in the SMARCA4 gene, a concept known as synthetic lethality.[6][7]
Q2: What does "formate" signify in "SMD-3040 formate"?
A2: The term "formate" in this context likely indicates that SMD-3040 is supplied as a formate salt. Salts are commonly used in drug formulations to improve properties like solubility and stability. It does not refer to a separate "formate treatment" to be administered alongside the compound.
Q3: What is a typical incubation time for SMD-3040?
A3: The optimal incubation time for SMD-3040 can vary depending on the experimental goals, cell line, and the specific endpoint being measured. For SMARCA2 protein degradation, studies have reported effective degradation within a window of 1 to 48 hours.[1][3][8] For assessing effects on cell viability and proliferation, longer incubation periods, such as 7 days, have been used.[1][3][8]
Q4: What is the "hook effect" and how can it affect my experiments with SMD-3040?
A4: The "hook effect" is a phenomenon sometimes observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[9][10][11] This occurs because at very high concentrations, the PROTAC can form separate, non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[9][11] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range and avoid misinterpreting data due to the hook effect.[11]
Experimental Protocols & Data
Optimizing Incubation Time for SMARCA2 Degradation
A time-course experiment is essential to determine the optimal incubation duration for maximal SMARCA2 degradation in your specific cell line.
Protocol:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment. Allow cells to adhere overnight.
-
SMD-3040 Preparation: Prepare a stock solution of SMD-3040 in an appropriate solvent (e.g., DMSO). From this stock, prepare working concentrations in your cell culture medium.
-
Treatment: Treat the cells with a concentration of SMD-3040 that is known to be effective for degradation (refer to the dose-response optimization protocol). Include a vehicle-only control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points after treatment. A suggested range of time points to start with is 2, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for Western blotting.
-
Western Blot Analysis: Perform Western blotting to detect the levels of SMARCA2. Be sure to include a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities for SMARCA2 and the loading control. Plot the relative SMARCA2 protein levels against the incubation time to identify the time point at which maximum degradation (Dmax) is achieved.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SMD-3040 based on available literature. These values can serve as a starting point for your experiments.
| Parameter | Value | Cell Lines | Reference |
| DC50 (Degradation) | 12 nM | Not specified | [1][3] |
| 20 nM | K-Mel-5 | [1][3] | |
| 35 nM | SK-Mel-28 | [1][3] | |
| Dmax (Degradation) | >90% | Not specified | [6][7] |
| GI50 (Growth Inhibition) | 8.8 - 119 nM | SMARCA4-deficient lines (SK-Mel-5, H838, A549) | [1][3][8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal SMARCA2 degradation | - Incubation time is too short.- SMD-3040 concentration is too low.- The cell line does not express sufficient levels of the VHL E3 ligase.- The SMD-3040 is inactive or has degraded. | - Perform a time-course experiment to identify the optimal incubation time.[12]- Conduct a dose-response experiment with a wider concentration range.[9]- Verify the expression of VHL in your cell line via Western blot or qPCR.- Ensure proper storage and handling of the SMD-3040 compound. |
| Decreased degradation at higher concentrations (Hook Effect) | - Formation of non-productive binary complexes at high SMD-3040 concentrations.[9][10] | - Perform a dose-response experiment with a broad range of concentrations, including lower concentrations, to identify the optimal range for maximal degradation.[11]- Use concentrations at or below the determined Dmax for subsequent experiments.[9] |
| High variability between replicates | - Inconsistent cell seeding density.- Variations in treatment application.- Issues with the Western blot procedure. | - Ensure uniform cell seeding and health across all wells.- Mix SMD-3040 dilutions thoroughly and apply them consistently.- Standardize the Western blot protocol, including loading amounts and antibody concentrations. |
| Cell death or toxicity observed | - Off-target effects of SMD-3040 at high concentrations.- The solvent (e.g., DMSO) is at a toxic concentration. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to assess toxicity.[10]- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. |
Visualizations
Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMD-3040 - Ruixibiotech [ruixibiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Selectivity of SMD-3040: A Comparative Guide to SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals.
The selective targeting of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4.[1][2] This guide provides an objective comparison of SMD-3040, a selective SMARCA2 proteolysis-targeting chimera (PROTAC) degrader, with other molecules designed to target this protein. We present supporting experimental data to validate its selectivity and performance, offering a clear resource for researchers in oncology and drug discovery.
Comparative Analysis of SMARCA2-Targeted Molecules
SMD-3040 is a heterobifunctional molecule designed to induce the degradation of SMARCA2 by recruiting it to the VHL E3 ubiquitin ligase.[1][3] Its performance is best understood in the context of other available tool compounds, including other PROTAC degraders and traditional small-molecule inhibitors.
The primary measure of efficacy for a PROTAC is the DC50 value, which represents the concentration required to degrade 50% of the target protein. For traditional inhibitors, the dissociation constant (Kd) indicates binding affinity. The selectivity is determined by comparing these values between the intended target (SMARCA2) and its close homolog SMARCA4, where off-target activity is undesirable.
Quantitative Performance Data
The following tables summarize the reported degradation and binding data for SMD-3040 and alternative compounds.
Table 1: PROTAC Degrader Performance (DC50)
| Compound | Target | DC50 (nM) | Cell Line | Notes |
| SMD-3040 | SMARCA2 | 12 | Not Specified | Potent and selective SMARCA2 degrader.[1][3][4] |
| SMARCA4 | >1000 (est.) | Not Specified | Demonstrates excellent degradation selectivity over SMARCA4.[5][6] | |
| A947 | SMARCA2 | 0.039 | SW1573 | Highly potent SMARCA2 degrader.[7][8] |
| SMARCA4 | 1.1 | SW1573 | Exhibits a 28-fold selectivity for SMARCA2 over SMARCA4 degradation.[8] | |
| ACBI1 | SMARCA2 | 6 | MV-4-11 | Potent degrader of SMARCA2, SMARCA4, and PBRM1.[9][10][11] |
| SMARCA4 | 11 | MV-4-11 | Less selective compared to SMD-3040 and A947.[9][10][11] |
Table 2: Bromodomain Inhibitor Performance (Binding Affinity - Kd)
| Compound | Target | Kd (nM) | Assay | Notes |
| PFI-3 | SMARCA2 | 55 - 110 | BROMOscan | Binds to both SMARCA2 and SMARCA4 bromodomains with similar affinity.[12][13] |
| SMARCA4 | 89 | BROMOscan / ITC | Does not induce degradation; acts as a traditional inhibitor.[12][14][15] | |
| A947 (warhead) | SMARCA2 | 93 | Not Specified | The binding component of the A947 PROTAC shows minimal binding selectivity.[7][16] |
| SMARCA4 | 65 | Not Specified | This highlights that degradation selectivity is not solely predicted by binding affinity.[7][16] |
Signaling and Logical Pathways
To understand the mechanism of action and the biological context, the following diagrams illustrate the PROTAC degradation pathway and the role of SMARCA2.
Caption: Workflow of SMD-3040 mediated SMARCA2 protein degradation.
Caption: Simplified diagram of the SWI/SNF complex highlighting the role of SMARCA2.
Experimental Protocols
The validation of a selective degrader like SMD-3040 relies on robust and quantitative experimental methods. Below are detailed protocols for key assays used to determine the performance metrics cited in this guide.
Protocol 1: HiBiT Assay for Protein Degradation (DC50 Determination)
This method provides a quantitative measurement of protein degradation in live cells by monitoring the luminescence of a small peptide tag (HiBiT) knocked into the endogenous protein locus.[17][18]
Objective: To determine the concentration of a PROTAC (e.g., SMD-3040) that causes 50% degradation (DC50) of the target protein.
Methodology:
-
Cell Line Preparation:
-
Utilize CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target gene (e.g., SMARCA2) in a suitable cell line.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein at physiological levels.
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in 96-well or 384-well white, opaque-bottom plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC compound (e.g., SMD-3040) in cell culture medium. A typical concentration range would span from 1 pM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC and include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified time (e.g., 18-24 hours) to allow for protein degradation.
-
-
Lysis and Detection:
-
Prepare the HiBiT lytic detection reagent by mixing the LgBiT protein and lytic substrate in the provided lytic buffer, according to the manufacturer's instructions.[17]
-
Remove the culture medium from the cells and add the prepared lytic detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control wells (representing 100% protein level).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope dose-response curve to calculate the DC50 value.
-
Protocol 2: Quantitative Western Blot for Protein Degradation
Western blotting is a classic method to visualize and quantify changes in protein levels.
Objective: To confirm and quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with a serial dilution of the PROTAC as described in the HiBiT protocol.
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[19]
-
Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2) overnight at 4°C.
-
Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.[20]
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine degradation levels.[20]
-
References
- 1. SMD-3040 - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. SMD-3040|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. PFI-3, bromodomain and SMARCA4 inhibitor (CAS 1819363-80-8) | Abcam [abcam.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Efficacy Analysis of SMD-3040 Formate and Other SMARCA2 Inhibitors
For researchers and professionals in drug development, this guide provides a detailed comparison of the efficacy of SMD-3040 formate with other prominent SMARCA2 inhibitors. The following analysis is based on currently available experimental data and aims to offer an objective overview to inform research and development decisions.
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers with SMARCA4 deficiency. This has spurred the development of various inhibitors targeting SMARCA2. Among these, proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SMARCA2 protein have shown significant promise. This guide focuses on comparing the PROTAC degrader this compound with other SMARCA2 inhibitors, including another PROTAC degrader, SMD-3236, and small molecule inhibitors targeting the bromodomain, such as PFI-3 and DCSM06-05.
Overview of Compared SMARCA2 Inhibitors
-
This compound: A potent and selective SMARCA2 PROTAC degrader.[1][2] It demonstrates strong anti-tumor activity in cancer cells and xenograft models deficient in SMARCA4.[1][3][4]
-
SMD-3236: A highly potent and selective next-generation SMARCA2 PROTAC degrader that has shown superior efficacy in preclinical studies compared to SMD-3040.[5]
-
A947: Another potent and selective SMARCA2 PROTAC degrader that effectively inhibits tumor growth in SMARCA4-mutant models.[6][7]
-
PFI-3: A selective small molecule inhibitor of the bromodomains of SMARCA2 and SMARCA4.[1][8][9][10]
-
DCSM06-05: A small molecule inhibitor targeting the SMARCA2 bromodomain, identified through high-throughput screening.[8]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the key quantitative data on the efficacy of this compound and other SMARCA2 inhibitors.
Table 1: In Vitro Degradation and Binding Affinity
| Inhibitor | Type | Target | DC50 | Dmax | IC50 / Kd | Cell Lines |
| This compound | PROTAC Degrader | SMARCA2 | 12 nM[1][2] | >90%[1][2][11] | - | Hela, SK-Mel-5, SK-Mel-28[1][2] |
| SMD-3236 | PROTAC Degrader | SMARCA2 | <1 nM[12] | >95%[12] | - | Various |
| A947 | PROTAC Degrader | SMARCA2 | - | - | - | SMARCA4 mutant models[6][7] |
| PFI-3 | Bromodomain Inhibitor | SMARCA2/4 Bromodomain | - | - | 89 nM (Kd)[10] | HeLa[1][10] |
| DCSM06-05 | Bromodomain Inhibitor | SMARCA2 Bromodomain | - | - | 9.0 µM (IC50), 22.4 µM (Kd)[8] | - |
Table 2: In Vitro and In Vivo Anti-tumor Activity
| Inhibitor | Assay Type | Cell Line / Model | GI50 / Tumor Growth Inhibition |
| This compound | Cell Viability | SMARCA4-deficient cancer cell lines | 8.8 - 119 nM[1][2] |
| This compound | In Vivo Xenograft | Human melanoma xenograft | Significant tumor growth inhibition at 25-50 mg/kg[1][2] |
| SMD-3236 | Cell Viability | SMARCA4-deficient cancer cell lines | 1.5 - 9.8 nM[5] |
| SMD-3236 | In Vivo Xenograft | SMARCA4-deficient human cancer xenograft | Highly effective tumor growth inhibition[12] |
| A947 | In Vitro Growth | SMARCA4 mutant models | Potent growth inhibition |
| A947 | In Vivo Xenograft | SMARCA4 mutant models | Efficacious in vivo |
| PFI-3 | Cell Viability | SMARCA4-deficient lung cancer | Fails to display an antiproliferative phenotype[1] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the mechanism of action of PROTAC degraders and the general workflow for assessing inhibitor efficacy.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of SMD-3040 Formate in SMARCA4-Deficient Cancers: A Comparative Analysis
For researchers and drug development professionals, the quest for targeted therapies against cancers with specific genetic vulnerabilities is a paramount objective. One such vulnerability lies in tumors with inactivating mutations of the SMARCA4 gene, a key component of the SWI/SNF chromatin remodeling complex. The synthetic lethal relationship between SMARCA4 and its paralog, SMARCA2, has opened a promising therapeutic window. This guide provides a comprehensive comparison of the novel SMARCA2-targeting PROTAC degrader, SMD-3040 formate, with alternative therapeutic strategies for SMARCA4-deficient cancers, supported by experimental data and detailed methodologies.
This compound has emerged as a potent and selective degrader of the SMARCA2 protein. Its mechanism of action, leveraging the Proteolysis Targeting Chimera (PROTAC) technology, initiates the targeted destruction of SMARCA2, leading to cell death in cancer cells that are reliant on it for survival due to the absence of functional SMARCA4. This guide will delve into the quantitative metrics of this compound's efficacy and compare it with other therapeutic agents that have shown promise in preclinical and clinical studies for this specific cancer subtype.
Comparative Efficacy of Anti-Tumor Agents in SMARCA4-Deficient Models
The following tables summarize the key performance indicators of this compound and its alternatives in various in vitro and in vivo models of SMARCA4-deficient cancers.
| Compound | Mechanism of Action | Cell Line(s) | Metric | Value | Reference |
| This compound | SMARCA2 PROTAC Degrader | SK-Mel-5, H838, A549 | GI₅₀ | 8.8-119 nM | [1] |
| HeLa, SK-Mel-5, SK-Mel-28 | DC₅₀ | 12 nM | [1] | ||
| HeLa, SK-Mel-5, SK-Mel-28 | Dₘₐₓ | >90% | [1] | ||
| Tazemetostat | EZH2 Inhibitor | SCCOHT cell lines (e.g., COV434) | IC₅₀ (15-day proliferation) | < 1 µM | [2][3] |
| A947 | SMARCA2 PROTAC Degrader | SW1573 | DC₅₀ (SMARCA2) | 39 pM | [4][5] |
| SW1573 | DC₅₀ (SMARCA4) | 1.1 nM | [4] | ||
| ZN-7035 | SMARCA2 Inhibitor | NCI-H838 | IC₅₀ (BRM ATPase) | 3.3 nM | [6] |
| NCI-H838 | IC₅₀ (KRT80 mRNA expression) | 8.3 nM | [6] |
Table 1: In Vitro Efficacy of Anti-Tumor Agents in SMARCA4-Deficient Cancer Cell Lines. This table highlights the potency of different compounds in inhibiting cell growth and degrading or inhibiting their target proteins in various cancer cell lines lacking functional SMARCA4.
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Xenograft mouse model (human melanoma) | 25-50 mg/kg, intravenous, twice weekly for 2 weeks | Effectively inhibited tumor growth. | [1] |
| Tazemetostat | Xenograft mouse models (SCCOHT cell lines Bin-67 and COV434) | 500 mg/kg, oral, daily | Statistically significant reduction in tumor volume after 18-28 days. | [1][3] |
| A947 | Xenograft mouse model (Calu-6) | 40 mg/kg | Potent in vivo efficacy. | [4] |
| ACBI2 | Xenograft mouse model (NCI-H1568) | 30-100 mg/kg, oral, daily | Significant tumor growth inhibition (64-76%) at day 17. | [7] |
| ZN-7035 | Xenograft mouse model (NCI-H838) | Not specified | Demonstrated anti-tumor activity. | [6] |
Table 2: In Vivo Anti-Tumor Efficacy in SMARCA4-Deficient Models. This table summarizes the effectiveness of the compounds in reducing tumor growth in animal models of SMARCA4-deficient cancers.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cell Viability Assay (Long-Term Proliferation Assay for Tazemetostat)
-
Cell Seeding: Plate ovarian cancer cell lines in 96-well plates at an appropriate density to allow for a 15-day growth period.
-
Compound Treatment: Treat cells with a dose-response of tazemetostat.
-
Incubation: Incubate the plates for 15 days, refreshing the media and compound every 3-4 days.
-
Cell Viability Measurement: On day 15, quantify cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[2][3]
Western Blotting for SMARCA2 Degradation (this compound)
-
Cell Lysis: Lyse treated and untreated cancer cells (e.g., HeLa, SK-Mel-5, SK-Mel-28) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the degradation of SMARCA2.[1]
Xenograft Animal Studies (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., human melanoma or SCCOHT cell lines) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound, tazemetostat) and vehicle control according to the specified dosage, route, and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., western blotting of tumor lysates) to assess target engagement and efficacy.[1][3]
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below to facilitate a deeper understanding.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMD-3040 Formate and Other Selective SMARCA2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to SMARCA2-Targeting PROTACs
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality, particularly in oncology. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has been identified as a synthetic lethal target in cancers with SMARCA4 deficiency. This guide provides a comparative analysis of SMD-3040 formate, a potent and selective SMARCA2 degrader, with other notable SMARCA2-targeting PROTACs. The information presented herein is supported by experimental data to aid researchers in their evaluation of these advanced chemical probes.
Quantitative Comparison of SMARCA2 PROTAC Degraders
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the performance of this compound and other selective SMARCA2 PROTAC degraders based on publicly available data.
| Compound Name | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Organism | Citation(s) |
| This compound | SMARCA2/4 ligand | VHL | 12 nM | 91% | Not specified | Human | [1] |
| 20 nM | >90% | SK-Mel-5 | Human | [2] | |||
| 35 nM | >90% | SK-Mel-28 | Human | [2] | |||
| A947 | SMARCA2/4 ligand | VHL | 39 pM | 96% | SW1573 | Human | [3][4] |
| ACBI2 | SMARCA2/4 ligand | VHL | 1 nM | Not Reported | RKO | Human | [5][6] |
| 1-13 nM | Not Reported | NCI-H1568 | Human | [6] | |||
| YDR1 | SMARCA2 ligand | Cereblon | 7.7 nM | Not Reported | Not specified | Human | [7] |
| 6.4 nM | 99.2% | H322 | Human | [8] | |||
| 10.6 nM | 99.4% | HCC515 | Human | [8] | |||
| YD54 | SMARCA2 ligand | Cereblon | 3.5 nM | Not Reported | Not specified | Human | [9] |
| 1 nM | 99.3% | H322 | Human | [8] | |||
| 1.2 nM | 98.9% | HCC515 | Human | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams illustrate the relevant biological pathway and experimental processes.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Role of SMARCA2 in chromatin remodeling and gene expression.
References
- 1. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling Synthetic Lethality: A Comparative Guide to SMARCA2 Degraders in SMARCA4-Deficient Cancers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SMD-3040 formate and other prominent SMARCA2-targeting PROTACs. We delve into the experimental data confirming the synthetic lethal interaction with SMARCA4 deficiency, detail the necessary experimental protocols for validation, and present a clear comparison of available alternatives.
The concept of synthetic lethality offers a promising therapeutic window for cancer treatment. This approach targets a gene that is essential for the survival of cancer cells which harbor a specific mutation, while being non-essential for normal, healthy cells. A prime example of this strategy is the targeting of SMARCA2 in cancers with a deficiency in the SMARCA4 gene. Both SMARCA2 and SMARCA4 are key components of the SWI/SNF chromatin remodeling complex. In SMARCA4-deficient tumors, cancer cells become dependent on the paralog SMARCA2 for survival.[1][2] The development of Proteolysis Targeting Chimeras (PROTACs) that selectively degrade SMARCA2 has emerged as a powerful therapeutic strategy to exploit this vulnerability.[2][3]
This guide focuses on this compound, a potent and selective SMARCA2 degrader, and compares its performance with other known SMARCA2-targeting PROTACs, providing the necessary data and protocols for researchers to evaluate and potentially replicate these findings.
Performance Comparison of SMARCA2 Degraders
The following table summarizes the key performance metrics of this compound and its alternatives, A947 and AU-15330, in targeting SMARCA2.
| Compound | Target(s) | DC50 | Dmax | GI50 / IC50 | E3 Ligase Recruited | Key Findings |
| This compound | SMARCA2 | 12 nM | >90% | 8.8-119 nM (in SMARCA4-deficient cell lines) | VHL | Potent and selective SMARCA2 degrader with strong in vivo antitumor activity in SMARCA4-deficient models.[3] |
| A947 | SMARCA2 | 39 pM (in SW1573 cells) | ~96% | Growth inhibition in SMARCA4-mutant NSCLC cells | VHL | Potent and selective SMARCA2 degrader, efficacious in SMARCA4 mutant cancers.[3][4][5] |
| AU-15330 | SMARCA2 and SMARCA4 | Not specified | Not specified | Potent inhibition of tumor growth in prostate cancer xenograft models | VHL | Dual degrader of SMARCA2 and SMARCA4, synergistic with enzalutamide.[6][7][8] |
Experimental Protocols for Validating Synthetic Lethality
To confirm the synthetic lethal interaction between a SMARCA2 degrader and SMARCA4 deficiency, a series of key experiments are required. Below are detailed protocols for these essential assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the compound on the viability of cancer cell lines. A significant decrease in viability in SMARCA4-deficient cells compared to SMARCA4-proficient (wild-type) cells upon treatment with the SMARCA2 degrader is indicative of synthetic lethality.
Protocol:
-
Cell Seeding: Seed SMARCA4-deficient and SMARCA4-proficient cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for SMARCA2 Degradation
This experiment directly visualizes the degradation of the target protein, SMARCA2, in response to treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Culture SMARCA4-deficient cells and treat them with varying concentrations of the SMARCA2 degrader for a set time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the SMARCA2 band intensity indicates protein degradation.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial to demonstrate the mechanism of action of the PROTAC, which involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC, and the E3 ubiquitin ligase.
Protocol:
-
Cell Transfection and Treatment: Co-transfect cells with tagged versions of the E3 ligase (e.g., VHL-HA) and the target protein (e.g., SMARCA2-Flag). Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-HA antibody) to pull down the E3 ligase and any interacting proteins.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both tagged proteins (e.g., anti-HA and anti-Flag). The presence of both proteins in the eluate confirms the formation of the ternary complex.[10][11]
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of the SMARCA2 degrader in a living organism, a xenograft mouse model using SMARCA4-deficient human cancer cells is employed.
Protocol:
-
Cell Implantation: Subcutaneously inject SMARCA4-deficient human cancer cells into immunocompromised mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the SMARCA2 degrader (e.g., via intravenous or oral administration) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm SMARCA2 degradation).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to assess the anti-tumor activity of the compound.[13]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced SMARCA2 degradation.
Caption: Workflow for validating SMARCA2/SMARCA4 synthetic lethality.
Caption: The principle of synthetic lethality in SMARCA4-deficient cells.
References
- 1. preludetx.com [preludetx.com]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of SMD-3040 Formate: In Vitro and In Vivo Efficacy in SMARCA2 Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo performance of SMD-3040 formate, a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader. This document summarizes key experimental data, outlines methodologies, and visually represents the underlying biological pathways and experimental workflows.
SMD-3040 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] This approach holds therapeutic promise in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2, by exploiting the principle of synthetic lethality.[1][2] This guide will compare the efficacy of SMD-3040 with other notable SMARCA2 degraders, namely ACBI2, A947, and SMD-3236.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its alternatives.
In Vitro Efficacy and Selectivity
| Compound | Target | Cell Line(s) | DC50 (nM) | Dmax (%) | GI50/IC50 (nM) | Notes |
| SMD-3040 | SMARCA2 | HeLa, SK-Mel-5, SK-Mel-28 | 12 (overall); 20 (SK-Mel-5); 35 (SK-Mel-28) | >90 | 8.8 - 119 (in SMARCA4-deficient lines) | Potent and selective degradation of SMARCA2.[3] |
| ACBI2 | SMARCA2 | RKO, A549, NCI-H1568 | 1 (RKO) | - | - | Orally bioavailable.[4] |
| A947 | SMARCA2 | SW1573 | 0.039 | >95 | Potent growth inhibition in SMARCA4-mutant cells | Highly potent in vitro.[5][6] |
| SMD-3236 | SMARCA2 | H838 | <1 | >95 | Potent in SMARCA4-deficient lines | >2000-fold selectivity over SMARCA4.[1][7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. GI50/IC50: Half-maximal growth inhibition concentration.
In Vivo Antitumor Activity
| Compound | Animal Model | Dosing | Key Findings |
| SMD-3040 | Xenograft mouse model (human melanoma) | 25-50 mg/kg, intravenous, twice weekly | Effective tumor growth inhibition.[3] |
| ACBI2 | A549 xenograft mouse model | 80 mg/kg, oral, once daily | Significant tumor growth inhibition.[4] |
| A947 | SMARCA4-mutant NSCLC xenograft models | 40 mg/kg, intravenous, single dose or every other week | Rapid reduction in tumor SMARCA2 levels and significant decrease in tumor growth.[5][6] |
| SMD-3236 | H838 xenograft model | - | Potent and long-lasting antitumor activity.[1][7] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro SMARCA2 Degradation Assay (Western Blot)
This protocol outlines the general procedure used to assess the in vitro degradation of SMARCA2 in cancer cell lines.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28, H838, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of this compound or alternative degraders for specified durations (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for SMARCA2. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of SMARCA2 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
This protocol describes the method to determine the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or other compounds for a specified period (e.g., 7 days).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a non-linear regression curve.
In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the antitumor efficacy of this compound in a preclinical mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Human cancer cells (e.g., melanoma or non-small cell lung cancer cell lines) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intravenous injection) and schedule (e.g., 25-50 mg/kg, twice weekly). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group. Animal body weight and general health are also monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm the degradation of SMARCA2 in the tumor tissue.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of SMD-3040 and the general experimental workflows.
Caption: Mechanism of SMD-3040-induced SMARCA2 degradation.
Caption: General workflows for in vitro and in vivo studies of SMD-3040.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation of SMD-3040 as a Research Tool for Epigenetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of SMD-3040 as a research tool for epigenetic studies, with a focus on its application in targeting the chromatin remodeler SMARCA2. We offer an objective comparison of SMD-3040 with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate tools for their investigations into SMARCA2 function and its role in disease.
Introduction to SMD-3040: A Selective SMARCA2 Degrader
SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein.[1][2][3] SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In cancers with mutations in the paralog SMARCA4 (also known as BRG1), tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1][2] This makes selective targeting of SMARCA2 a promising therapeutic strategy.
SMD-3040 functions by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. This targeted degradation approach offers a powerful method to study the functional consequences of SMARCA2 loss.
Comparative Analysis of Research Tools for SMARCA2 Studies
The study of SMARCA2 function can be approached through various methods, each with its own advantages and limitations. Here, we compare SMD-3040 with other small molecule approaches and genetic tools.
Small Molecule Alternatives
Beyond SMD-3040, other small molecules have been developed to target SMARCA2, including other PROTACs, ATPase inhibitors, and bromodomain inhibitors.
PROTAC Degraders: Several other PROTACs targeting SMARCA2 have been developed, offering alternatives to SMD-3040. These include A947 and AU-15330, which also induce the degradation of SMARCA2. While direct head-to-head comparisons in the same study are limited, available data allows for an evaluation of their respective potencies and selectivities.
ATPase Inhibitors: These molecules function by inhibiting the enzymatic activity of SMARCA2's ATPase domain, which is crucial for its chromatin remodeling function. While effective at blocking SMARCA2 activity, they do not eliminate the protein, which may lead to different biological outcomes compared to degradation.
Bromodomain Inhibitors: These compounds target the bromodomain of SMARCA2, a protein module that recognizes acetylated histones. However, studies have shown that inhibition of the bromodomain alone is often insufficient to displace the full-length protein from chromatin or to elicit a strong anti-proliferative response in SMARCA4-deficient cancers.[4][5]
Genetic Tools
Genetic methods offer an alternative to small molecules for reducing SMARCA2 levels.
CRISPR/Cas9: The CRISPR/Cas9 system allows for the complete and permanent knockout of the SMARCA2 gene at the DNA level. This provides a "clean" genetic model for studying the effects of complete protein loss. However, the permanent nature of gene knockout may not be suitable for all experimental questions, and potential off-target genetic alterations need to be carefully evaluated.
Data Presentation: Quantitative Comparison of SMARCA2-Targeting Tools
The following tables summarize the available quantitative data for SMD-3040 and its alternatives. Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: In Vitro Performance of SMARCA2 PROTAC Degraders
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference(s) |
| SMD-3040 | SMARCA2 | 12 | >90 | Hela, SK-Mel-5, SK-Mel-28 | [1][2][3][6] |
| A947 | SMARCA2 | ~6 | >95 | SW1573 | [7] |
| AU-15330 | SMARCA2/4, PBRM1 | Not specified | Not specified | VCaP, 22Rv1 | [8] |
| YDR1 | SMARCA2 | 6.4 - 69 | 87 - 99.6 | H1792, H322, HCC515, H2030, H2126 | [9] |
| YD54 | SMARCA2 | 1 - 16 | 98.6 - 99.3 | H1792, H322, HCC515, H2030, H2126 | [9] |
Table 2: In Vitro Performance of SMARCA2 Small Molecule Inhibitors
| Compound | Type | Target(s) | IC50/K_d (nM) | Assay Type | Reference(s) |
| PFI-3 | Bromodomain Inhibitor | SMARCA2/4 | K_d: 21 (SMARCA2), 48 (SMARCA4) | BROMOScan | [4] |
| HD-10991 | ATPase Inhibitor | SMARCA2 (>30x selective vs SMARCA4) | single-digit nM | Biochemical | [10] |
| HD-11030 | ATPase Inhibitor | SMARCA2 (>30x selective vs SMARCA4) | single-digit nM | Biochemical | [10] |
Table 3: Comparison of Different Modalities for Targeting SMARCA2
| Method | Mechanism of Action | Key Advantages | Key Limitations |
| SMD-3040 (PROTAC) | Targeted protein degradation | High potency and selectivity, sustained target removal | Complex pharmacokinetics, potential for off-target degradation |
| ATPase Inhibitors | Inhibition of enzymatic activity | Direct targeting of catalytic function | Protein scaffolding effects may remain, potential for resistance |
| Bromodomain Inhibitors | Inhibition of acetyl-lysine binding | Well-established drug class | Often insufficient to displace protein and show phenotype |
| siRNA/shRNA | mRNA degradation (knockdown) | Transient and tunable protein reduction | Incomplete knockdown, potential off-target effects |
| CRISPR/Cas9 | Gene disruption (knockout) | Complete and permanent loss of protein | Irreversible, potential for off-target genetic alterations |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used in the validation of SMD-3040.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is adapted from established methods for quantifying protein levels following PROTAC treatment.[11][12][13][14][15]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of SMD-3040 or other compounds for the desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the SMARCA2 signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[16][17][18][19][20]
1. Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a density appropriate for the cell line and duration of the assay.
-
Include wells with medium only for background luminescence measurement.
2. Compound Treatment:
-
After cell adhesion, treat with a serial dilution of SMD-3040 or other compounds.
-
Incubate for the desired period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of SMD-3040.
Caption: Workflow for validating SMD-3040.
Conclusion
SMD-3040 is a valuable and highly effective research tool for studying the epigenetic functions of SMARCA2. Its high potency and selectivity in degrading SMARCA2 offer a distinct advantage over traditional inhibitors and provide a more acute and transient perturbation of the system compared to genetic knockout models. The choice between SMD-3040, other PROTACs, small molecule inhibitors, or genetic tools will ultimately depend on the specific research question. For studies requiring the rapid and potent removal of the SMARCA2 protein to investigate its immediate functional consequences, SMD-3040 presents a superior option. As with any research tool, careful validation and consideration of potential off-target effects are essential for the robust interpretation of experimental results. This guide provides a framework for such validation and a comparative context to aid researchers in their experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. OUH - Protocols [ous-research.no]
- 17. scribd.com [scribd.com]
- 18. ch.promega.com [ch.promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Assessing Reproducibility of SMARCA2 Degradation: A Comparative Guide to SMD-3040 Formate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SMD-3040 formate, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein, against other known SMARCA2-targeting degraders. The objective is to offer a resource for assessing the reproducibility of experiments involving these compounds by presenting available performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of SMARCA2 Degraders
The following table summarizes the reported performance of this compound and two alternative SMARCA2 degraders, A947 and AU-15330. It is critical to note that the data presented below is compiled from different studies and sources. Direct comparison of absolute values should be approached with caution, as experimental conditions and cell lines used may vary. This data is intended to provide a relative understanding of the potency and efficacy of these compounds.
| Compound | Target(s) | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Cell Viability (GI50/IC50) | Source |
| This compound | SMARCA2 | VHL | ~12 nM | >90% | 8.8 - 119 nM (in SMARCA4-deficient cell lines) | [1][2][3] |
| A947 | SMARCA2/4 | VHL | Not explicitly stated in sources, but potent degradation reported. | >95% | Not explicitly stated in sources. | [4] |
| AU-15330 | SMARCA2/4, PBRM1 | VHL | Not explicitly stated in sources. | Not explicitly stated in sources. | < 100 nM (in sensitive cell lines) | [5][6] |
Disclaimer: The data in this table is aggregated from multiple sources and not from a head-to-head comparative study. Variations in experimental protocols, cell lines, and reagents can significantly influence the outcome. Therefore, these values should be considered as a guide and not as absolute comparative metrics.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound and the compared alternatives are PROTACs. These bifunctional molecules work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of SMD-3040 formate and RNAi for SMARCA2 knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for knocking down the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex: the PROTAC degrader SMD-3040 formate and RNA interference (RNAi). This comparison is supported by experimental data to assist researchers in selecting the most suitable technique for their specific research needs.
At a Glance: this compound vs. RNAi for SMARCA2 Knockdown
| Feature | This compound (PROTAC) | RNA Interference (RNAi) |
| Mechanism of Action | Induces targeted degradation of SMARCA2 protein via the ubiquitin-proteasome system.[1][2][3][4][5] | Post-transcriptionally silences gene expression by targeted degradation of SMARCA2 mRNA.[6] |
| Target Molecule | SMARCA2 Protein | SMARCA2 mRNA |
| Effect on Protein | Direct removal of the entire protein. | Prevents new protein synthesis, relying on the natural degradation rate of existing protein. |
| Typical Efficacy | High; can achieve >90% protein degradation (Dmax).[1][2][3][4][5] | Variable; can achieve high knockdown efficiency (often >90%), but can be cell-line and reagent dependent.[7] |
| Specificity | High selectivity for SMARCA2 over its paralog SMARCA4 has been demonstrated.[1][2][3][4][5] | Potential for off-target effects due to seed sequence homology with unintended mRNAs.[8][9][10][11] |
| Mode of Delivery | Small molecule, cell-permeable. | Requires transfection reagents or viral vectors to deliver siRNA/shRNA into cells. |
| Duration of Effect | Sustained as long as the compound is present. | Can be transient (siRNA) or stable (shRNA). |
Quantitative Data Comparison
The following tables summarize the performance of this compound and typical RNAi in knocking down SMARCA2.
Table 1: this compound Efficacy
| Parameter | Value | Cell Lines | Reference |
| DC50 (Degradation) | Low nanomolar | - | [1][2][3][4][5] |
| DC50 (Degradation) | 20 nM | K-Mel-5 | [12] |
| DC50 (Degradation) | 35 nM | SK-Mel-28 | [12] |
| Dmax (Maximal Degradation) | >90% | - | [1][2][3][4][5] |
| Cell Growth Inhibition (GI50) | Potent in SMARCA4-deficient lines | - | [1][2][3][4] |
Table 2: RNAi Efficacy for SMARCA2 Knockdown (Illustrative)
| siRNA Concentration | % Knockdown (Protein Level) | Cell Line | Reference |
| 10 nM | ~90% | HeLa, A549 | [7] |
| 20 nM | Effective knockdown observed | GC cell lines | [13] |
| Not specified | >80% | Rhabdoid tumor cells |
Note: RNAi efficiency is highly dependent on the specific siRNA sequence, transfection reagent, and cell line used. The values presented are illustrative of achievable knockdown levels.
Signaling Pathways and Experimental Workflows
SMARCA2 in the SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex is a key regulator of gene expression through its ability to remodel chromatin. SMARCA2 and its paralog SMARCA4 are the mutually exclusive ATPase subunits of this complex.[14][15][16] In cancers with a loss-of-function mutation in SMARCA4, the cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[14][17][18][19] This makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reference Detail [ckb.genomenon.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Asymmetric siRNA: new strategy to improve specificity and reduce off-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. preludetx.com [preludetx.com]
- 15. mdpi.com [mdpi.com]
- 16. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SMD-3040: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SMD-3040, a potent and selective SMARCA2 PROTAC degrader, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for SMD-3040 is not publicly available, this guide provides essential, step-by-step procedures for its disposal based on general best practices for potent, research-grade chemical compounds.
SMD-3040 is utilized in laboratory settings for cancer research, specifically targeting tumor cell proliferation.[1][2][3] As a high-potency compound, careful handling and disposal are crucial.
Immediate Safety and Logistical Information
All personnel handling SMD-3040 should be thoroughly trained on the potential hazards of potent compounds and follow standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as lab coats, safety goggles, and gloves.
Quantitative Data Summary
The following table summarizes key quantitative information for SMD-3040, gathered from supplier data sheets.
| Parameter | Value | Source |
| Storage Temperature | -20°C or -80°C | [2][3][4] |
| Form | Solid | [5] |
| Intended Use | Research Use Only | [2][6] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of potent research compounds in the absence of a specific Safety Data Sheet. It is critical to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
-
Decontamination of Labware and Surfaces:
-
All labware (e.g., vials, pipette tips, plates) that has come into direct contact with SMD-3040 should be decontaminated.
-
A common method is to rinse the contaminated items with a suitable solvent in which SMD-3040 is soluble, such as DMSO.[6] Collect this solvent rinse as hazardous waste.
-
Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Disposal of Unused SMD-3040:
-
Do not dispose of solid SMD-3040 or its solutions down the drain or in regular trash.
-
Unused or expired solid SMD-3040 should be collected in a clearly labeled, sealed waste container.
-
Solutions of SMD-3040 should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Collection and Labeling:
-
All waste streams containing SMD-3040 (solid, contaminated labware, and solvent rinses) must be segregated from other laboratory waste.
-
Label all waste containers clearly with "Hazardous Waste," the name of the chemical (SMD-3040), and any other information required by your institution's EHS department.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the storage and handling of hazardous waste pending pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of SMD-3040.
Caption: Workflow for the proper segregation, decontamination, and disposal of SMD-3040 waste.
Logical Decision-Making for Disposal
The following diagram outlines the decision-making process for handling different types of waste generated during experiments with SMD-3040.
Caption: Decision tree for the appropriate handling and disposal of different SMD-3040 waste streams.
References
Personal protective equipment for handling SMD-3040 formate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound
SMD-3040 formate is a research compound designed to selectively degrade the SMARCA2 protein, showing potent anti-tumor activity in preclinical models.[4][5] As a highly potent molecule, it requires stringent handling procedures to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound. This is based on general guidance for handling hazardous chemicals in a laboratory setting.[6]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | A face shield worn over safety goggles.[8] |
| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[6][8][9] Dispose of contaminated gloves properly.[10] | Double gloving with compatible chemical-resistant gloves. |
| Body | A lab coat that covers the arms and is fully buttoned.[6][8] | Chemical-resistant clothing or a disposable coverall.[7][11] |
| Respiratory | Work in a well-ventilated area or use a chemical fume hood.[6][9] | If exposure limits are exceeded or symptoms occur, use a full-face respirator with appropriate cartridges (NIOSH-approved).[7][8] |
| Footwear | Closed-toe shoes that cover the entire foot.[6][8] | Chemical-resistant, steel-toe boots for spill response.[12] |
*Higher risk operations include handling large quantities, generating dust or aerosols, and cleaning up spills.
Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and ensure safe handling of this compound during routine laboratory use.
Caption: Operational workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly read the supplier-provided Safety Data Sheet (SDS) for this compound.
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
If working with the solid compound, weigh the required amount in a ventilated balance enclosure or within the fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Conduct all experimental procedures involving this compound within a certified chemical fume hood.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Caption: Waste disposal plan for this compound.
Disposal Guidelines:
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[10]
-
Contaminated Sharps: Dispose of any contaminated sharps, such as pipette tips and needles, in a designated, puncture-resistant sharps container.
-
Final Disposal: All waste streams must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team or environmental health and safety office immediately. |
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMD-3040 - Immunomart [immunomart.com]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. jiuanchemical.com [jiuanchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
